molecular formula C9H5Br2N B1383115 6,7-Dibromoisoquinoline CAS No. 1307316-84-2

6,7-Dibromoisoquinoline

Cat. No.: B1383115
CAS No.: 1307316-84-2
M. Wt: 286.95 g/mol
InChI Key: KJTFILGUWPYHBN-UHFFFAOYSA-N
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Description

6,7-Dibromoisoquinoline is a synthetically valuable brominated heterocyclic compound that serves as a key building block in medicinal chemistry and organic synthesis. The isoquinoline core is a privileged scaffold in drug discovery, found in numerous biologically active alkaloids and pharmaceuticals . The specific bromination at the 6 and 7 positions makes this derivative a versatile intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the rapid exploration of chemical space for structure-activity relationship (SAR) studies . Researchers utilize this compound in the development of novel therapeutic agents, as isoquinoline derivatives exhibit a broad spectrum of pharmacological activities, including potential anticancer, antiviral, antimicrobial, and anti-inflammatory properties . Its application extends to materials science, where it can be incorporated into ligands for catalysts or into organic electronic materials due to its electron-deficient aromatic system . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dibromoisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Br2N/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTFILGUWPYHBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501311277
Record name Isoquinoline, 6,7-dibromo-
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Molecular Weight

286.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1307316-84-2
Record name Isoquinoline, 6,7-dibromo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1307316-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoquinoline, 6,7-dibromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501311277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,7-Dibromoisoquinoline CAS 1307316-84-2 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide focuses on 6,7-Dibromoisoquinoline (CAS 1307316-84-2) , a specialized heterocyclic scaffold used in advanced medicinal chemistry.[1][2]

CAS: 1307316-84-2 | Formula: C


H

Br

N | M.W.: 286.95 g/mol [1][2]

Executive Summary

This compound is a high-value halogenated heteroaromatic building block.[1][2] Unlike its more common isomers (5-bromo or 5,8-dibromoisoquinoline), which are accessible via direct electrophilic aromatic substitution, the 6,7-dibromo isomer cannot be synthesized effectively by direct bromination due to the electronic directing effects of the isoquinoline ring.[1] Consequently, it represents a "privileged scaffold" in drug discovery, allowing researchers to access novel chemical space by functionalizing the "beta" positions (C6 and C7) of the benzenoid ring. It is primarily employed as a precursor for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to generate bioactive isoquinoline derivatives, particularly in kinase inhibitor research.[1][2]

Physicochemical Characterization

The following data aggregates predicted and empirically observed properties for vicinal dibromoisoquinolines.

PropertyValue / DescriptionNote
Appearance Pale yellow to off-white crystalline solidTypical for brominated isoquinolines
Melting Point 115–125 °C (Predicted)Isomers typically melt >100°C
Solubility Soluble in DCM, CHCl

, DMSO, DMF
Poor water solubility
pKa (Conjugate Acid) ~3.5–4.0Reduced basicity vs. isoquinoline (5.[1][2][3]4) due to -I effect of Br
Storage 2–8 °C, Inert Atmosphere (Ar/N

)
Light sensitive; store in amber vials

Synthetic Methodology (The "De Novo" Requirement)

Why Direct Bromination Fails

A critical insight for researchers is that direct bromination of isoquinoline yields 5-bromoisoquinoline , followed by 5,8-dibromoisoquinoline.[1] The C5 and C8 positions are electronically favored (alpha-like positions in naphthalene systems).[1][2] Accessing the 6,7-substitution pattern requires a de novo ring construction strategy.[1]

Recommended Protocol: Modified Pomeranz-Fritsch Cyclization

The most authoritative route to CAS 1307316-84-2 utilizes the Pomeranz-Fritsch reaction , starting from a pre-functionalized benzaldehyde.[1]

Step-by-Step Protocol
  • Condensation (Schiff Base Formation):

    • Reagents: 3,4-Dibromobenzaldehyde (1.0 equiv), Aminoacetaldehyde dimethyl acetal (1.1 equiv).[1][2]

    • Conditions: Reflux in Toluene with Dean-Stark trap for 4–6 hours.

    • Observation: Formation of the imine intermediate (Schiff base). Solvent removal yields a crude oil.[1][2]

  • Cyclization:

    • Reagents: Concentrated H

      
      SO
      
      
      
      or PPA (Polyphosphoric Acid).[1][2]
    • Conditions: Add the crude acetal dropwise to acid at 0°C, then heat to 100°C for 1–2 hours.

    • Mechanism: Acid-mediated elimination of methanol forms an oxonium ion, followed by electrophilic attack on the aromatic ring.[1]

    • Note: Because the 3,4-dibromo substitution pattern is symmetric relative to the aldehyde, cyclization occurs at the ortho position (C2 or C6 of the benzene ring), leading to the 6,7-dibromo isomer.[1]

  • Workup:

    • Pour onto crushed ice/NH

      
      OH (neutralize to pH 8).
      
    • Extract with CH

      
      Cl
      
      
      
      (3x).[1][2]
    • Purify via flash chromatography (Hexanes/EtOAc gradient).[1][2]

Synthesis Logic Diagram

PomeranzFritsch Start 3,4-Dibromobenzaldehyde Inter Schiff Base (Imine Intermediate) Start->Inter Condensation (-H2O) Reagent Aminoacetaldehyde dimethyl acetal Reagent->Inter Product This compound (CAS 1307316-84-2) Inter->Product Cyclization (-2 MeOH) Acid Acid Catalyst (H2SO4 / PPA) Acid->Product

Caption: The Pomeranz-Fritsch pathway circumvents the regioselectivity limitations of direct bromination.[1][2]

Reactivity & Functionalization

The vicinal dibromide motif presents a unique challenge and opportunity for site-selective cross-coupling .[1][2]

Regioselectivity Profile

In palladium-catalyzed couplings (Suzuki-Miyaura), the C6 and C7 positions are sterically similar but electronically distinct.[1][2]

  • C7 Position: Located para to the C1-N bond.[1][2]

  • C6 Position: Located meta to the C1-N bond.[1][2]

  • Experimental Insight: While challenging, subtle electronic differences often favor oxidative addition at C7 first due to resonance contributions from the nitrogen making the C7-Br bond slightly more electron-deficient (and thus more reactive toward Pd(0)) compared to C6.[1] However, mixtures are common, and highly selective mono-functionalization often requires bulky phosphine ligands (e.g., XPhos, SPhos) or careful stoichiometric control (0.9 equiv boronic acid).[1]

Workflow: Sequential Suzuki Coupling

To synthesize a library of 6,7-disubstituted isoquinolines:

  • First Coupling (Site A): Use 1.0 equiv Ar-B(OH)

    
    , Pd(dppf)Cl
    
    
    
    , Na
    
    
    CO
    
    
    , Dioxane/H
    
    
    O, 60°C.[1][2]
  • Isolation: Chromatographic separation of mono-coupled product.

  • Second Coupling (Site B): Use excess Ar'-B(OH)

    
    , Pd(OAc)
    
    
    
    /SPhos, K
    
    
    PO
    
    
    , Toluene, 100°C.
Reactivity Map

Reactivity cluster_0 Pd-Catalyzed Coupling Core This compound Mono Mono-Arylated Product (Mixture of C6/C7) Core->Mono Suzuki (1.0 eq Ar-B(OH)2) Lithiation Lithium-Halogen Exchange (n-BuLi, -78°C) Core->Lithiation Bis 6,7-Diarylisoquinoline Mono->Bis Suzuki (Excess Ar'-B(OH)2) Trapped C7-Lithio Species (Kinetic Control) Lithiation->Trapped Selectivity favors C7 (Inductive effect of N)

Caption: Divergent functionalization pathways via Pd-catalysis and Li-halogen exchange.

Handling & Safety (GHS)

Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.[1][2]

  • Wear nitrile gloves and safety glasses.[1][2]

  • Waste Disposal: Halogenated organic waste streams.[1][2] Do not mix with strong oxidizers.[1][2]

References

  • Pomeranz, C. (1893).[1][2][4][5] "Über eine neue Isochinolinsynthese". Monatshefte für Chemie, 14, 116–119.[1][2][4] Link

  • Fritsch, P. (1893).[1][2][5] "Synthese von Isochinolinderivaten aus Benzalaminoacetal". Berichte der deutschen chemischen Gesellschaft, 26, 419–422.[1][2] Link

  • Li, J. J. (2014).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Reference for Pomeranz-Fritsch Mechanism). Link[1][2]

  • Miyaura, N., & Suzuki, A. (1995).[1][2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.[2] (Reference for Coupling Protocols). Link[1][2]

Sources

Technical Guide: Comparative Reactivity & Synthesis of 5,8- vs. 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reactivity, synthesis, and application differences between 6,7-dibromoisoquinoline and 5,8-dibromoisoquinoline.

Executive Summary

Isoquinoline scaffolds are ubiquitous in medicinal chemistry, serving as pharmacophores for kinase inhibitors, alkaloids, and intercalating agents. The positional isomerism of bromine substituents significantly alters the electronic landscape and steric environment of the isoquinoline core.

  • 5,8-Dibromoisoquinoline represents a "peri-substituted" system where substituents occupy the positions alpha to the bridgehead carbons. This isomer is electronically distinct due to the proximity of C8 to the electron-deficient C1=N bond.

  • This compound represents a "lateral-substituted" system. The bromines are located on the beta-positions of the carbocyclic ring, sterically more accessible and behaving more like a deactivated 1,2-dihalobenzene fused to a pyridine ring.

This guide details the divergent synthetic routes required to access these isomers and analyzes their distinct reactivity profiles in metal-catalyzed cross-coupling and lithium-halogen exchange.

Structural & Electronic Analysis

Numbering and Electronic Vectors

Understanding the IUPAC numbering is critical for predicting reactivity.

  • Nitrogen is at position 2.[1]

  • C1 is the carbon between the benzene ring and nitrogen (most electron-deficient).

  • C5 and C8 are the "alpha" positions on the benzene ring (peri-positions).

  • C6 and C7 are the "beta" positions (lateral positions).

Feature5,8-DibromoisoquinolineThis compound
Steric Environment High (Peri-strain). C5 is peri to C4; C8 is peri to C1.Low. Substituents are unencumbered by the heterocyclic ring.
Electronic Nature C8 is highly electron-deficient due to proximity to C1. C5 is activated for EAS.Uniform deactivation. C6 and C7 are electronically similar.
Primary Access Electrophilic Aromatic Substitution (Bromination).Cyclization (Pomeranz-Fritsch).
Visualization of Pathways

The following diagram illustrates the divergent synthetic logic required for these two isomers.

IsoquinolineSynthesis Isoq Isoquinoline Br_Isoq 5-Bromoisoquinoline Isoq->Br_Isoq NBS, H2SO4 (Kinetic Control) DiBr_58 5,8-Dibromoisoquinoline Br_Isoq->DiBr_58 NBS (XS), H2SO4 (Thermodynamic) Benzaldehyde 3,4-Dibromobenzaldehyde SchiffBase Schiff Base Intermediate Benzaldehyde->SchiffBase Condensation Acetal Aminoacetaldehyde diethyl acetal Acetal->SchiffBase DiBr_67 This compound SchiffBase->DiBr_67 Pomeranz-Fritsch (H2SO4/P2O5)

Figure 1: Divergent synthetic pathways. 5,8-isomers are accessed via functionalization of the parent heterocycle, while 6,7-isomers require de novo ring construction.

Synthetic Methodologies

Synthesis of 5,8-Dibromoisoquinoline

This isomer is synthesized via sequential electrophilic aromatic substitution. The "swamping catalyst effect" (using excess Lewis acid like AlCl₃ or conducting the reaction in concentrated H₂SO₄) coordinates the nitrogen lone pair, deactivating the pyridine ring and directing bromination to the benzene ring.

  • Step 1: Bromination of isoquinoline at C5 (kinetic product).

  • Step 2: Further bromination at C8.

Protocol 1: Synthesis of 5,8-Dibromoisoquinoline

  • Setup: Charge a flame-dried 3-neck flask with isoquinoline (1.0 equiv) and concentrated H₂SO₄ (solvent/catalyst). Cool to 0°C.[2]

  • Bromination: Add N-Bromosuccinimide (NBS) (2.5 equiv) portion-wise over 1 hour. Maintain temperature < 5°C to minimize decomposition.

  • Reaction: Warm to room temperature and stir for 12–24 hours. Monitor by LCMS (Note: 5-bromo forms first; 5,8-dibromo accumulates slowly).

  • Workup: Pour onto crushed ice. Neutralize carefully with NH₄OH (exothermic!). Extract with CH₂Cl₂.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexanes/EtOAc gradient). 5,8-dibromoisoquinoline typically elutes after the 5-bromo congener.

Synthesis of this compound

Direct bromination of isoquinoline never yields the 6,7-isomer selectively. It must be built from a pre-functionalized benzene precursor using the Pomeranz-Fritsch reaction .

Protocol 2: Pomeranz-Fritsch Cyclization

  • Condensation: Reflux 3,4-dibromobenzaldehyde (1.0 equiv) and aminoacetaldehyde diethyl acetal (1.1 equiv) in toluene with a Dean-Stark trap to remove water. Evaporate solvent to obtain the Schiff base oil.[3]

  • Cyclization: Add the crude Schiff base dropwise to concentrated H₂SO₄ (or P₂O₅/POCl₃ for milder conditions) at 0°C.

  • Heating: Heat to 100°C for 1 hour. The acid catalyzes the attack of the acetal onto the aromatic ring.

  • Quench: Pour onto ice/water. Neutralize with NaOH.

  • Isolation: The product precipitates or is extracted with CHCl₃.

Reactivity Profiles & Selectivity[5]

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The reactivity of the C-Br bonds differs significantly between the two isomers due to electronic proximity to the nitrogen.

IsomerPrimary Reactive Site (Pd-Catalysis)Mechanistic Rationale
5,8-Dibromo C8 Position (Preferred)C8 is peri to C1. C1 is the most electron-deficient carbon in the ring (alpha to N). Inductive withdrawal makes C8 more electrophilic than C5, facilitating oxidative addition of Pd(0), despite steric hindrance.
6,7-Dibromo Non-Selective / C7 C6 and C7 are electronically similar. C7 is para to C8, which is peri to C1. Subtle electronic effects may favor C7 slightly, but mixtures are common. Bis-coupling is often performed.

Key Insight: In 5,8-dibromoisoquinoline, if mono-functionalization is required, the C8 position is the "hot spot" for nucleophilic metal catalysts, whereas C5 is the "hot spot" for electrophilic attack (e.g., nitration).

Lithium-Halogen Exchange

Lithiation offers orthogonal selectivity to Pd-catalysis.

  • 5,8-Dibromoisoquinoline: Treatment with n-BuLi at -78°C typically results in exchange at C5 .

    • Reasoning: The C8-Li species is destabilized by the lone pair repulsion from the peri-nitrogen (or C1 environment) and peri-strain with C1-H. The C5-Li species is relatively more stable (peri to C4-H).

  • This compound: Exchange is generally non-selective unless a directing group is present on the ring.

Applications in Drug Discovery

  • 5,8-Isomers: Used to synthesize "bent" tricyclic systems. The peri-substitution pattern allows for the construction of rigid, fused ring systems (e.g., aza-fluoranthenes) often found in DNA intercalators.

  • 6,7-Isomers: Used to extend the pi-system linearly. This motif is common in the synthesis of phenanthridine-like alkaloids and organic semiconductors where linear conjugation is desired.

References

  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, Coll. Vol. 10, p. 693 (2004). Link

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, Vol 6. Link

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016, 7, 5758-5786. Link

  • Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides. Organic Letters, 2015, 17(12), 3134-3137. Link

  • Isoquinoline Alkaloids Synthesis via Pomeranz-Fritsch.Journal of the Chemical Society, 1956, 4191.

Sources

Strategic Utilization of Halogenated Isoquinolines in Complex Alkaloid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Halogen Advantage

In the total synthesis of isoquinoline alkaloids (e.g., benzylisoquinolines, aporphines, protoberberines), the construction of the heterocyclic core is often the rate-limiting step. Halogenated isoquinolines serve not merely as structural intermediates but as programmable logic gates for chemical synthesis.

The carbon-halogen (C-X) bond functions as a latent handle, enabling:

  • Rapid Diversification: Late-stage introduction of complexity via cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Regiocontrol: Exploiting the electronic disparity between positions C1, C3, and C4.

  • Scaffold Hopping: Accessing "forbidden" substitution patterns via the Halogen Dance reaction.

This guide details the strategic access to, and manipulation of, these building blocks, moving beyond textbook definitions to field-proven methodologies.

Accessing the Building Blocks: Synthesis & Regiochemistry

The method of synthesis dictates the position of the halogen. A "one-size-fits-all" approach fails here. We must select the methodology based on the desired halogen locus.

The C1-Position: The Imidoyl Chloride Vector

The C1 position is electronically unique. It behaves like an imidoyl chloride, making it susceptible to both Transition Metal (TM) catalysis and Nucleophilic Aromatic Substitution (


).
  • Primary Route: Rearrangement of Isoquinoline

    
    -oxides.
    
  • Reagent: Phosphoryl chloride (

    
    ).[1][2]
    
  • Mechanism: The

    
    -oxide oxygen attacks the phosphorus, creating an activated intermediate. Chloride attacks C1 (the most electrophilic site), followed by elimination of the phosphate group.
    
The Benzenoid Ring (C5-C8): Electrophilic Cyclization

To place halogens on the benzenoid ring (C5, C6, C7, C8), one must install the halogen before cyclization using classical acid-mediated condensations.

  • Pomeranz-Fritsch Reaction: Acid-catalyzed cyclization of benzalaminoacetals.

  • Challenge: Electron-withdrawing halogens deactivate the ring, often leading to poor yields.

  • Solution: Use of superacids (triflic acid) or modified Bobbitt protocols to force cyclization.

Data Summary: Synthetic Routes
Target PositionPreferred MethodologyKey ReagentsCritical Limitation
C1

-Oxide Rearrangement

-CPBA, then

Requires handling of viscous

residues.
C4 Direct Electrophilic Halogenation

or

Regioselectivity can be poor if C5 is activated.
C5 - C8 Pomeranz-Fritsch / Bischler-NapieralskiHalogenated benzaldehydesRing deactivation hinders cyclization.
C3 Halogen Dance / Directed Metalation

or

Requires cryogenic conditions (

).

Advanced Reactivity: The Halogen Dance

For the advanced practitioner, the "Halogen Dance" (Base-Catalyzed Halogen Dance, BCHD) is a powerful tool to move a halogen from a kinetically accessible position to a thermodynamically stable one.

Mechanism:

  • Lithium-Halogen Exchange: Rapid generation of a lithiated species.

  • Isomerization: The lithiated species acts as a base, deprotonating a position adjacent to a stabilizing group (or less sterically hindered).

  • Migration: The halogen "dances" to the new lithiated position to satisfy thermodynamic stability.

Diagram 1: The Halogen Dance Mechanism

This diagram illustrates the migration of a bromine atom on the isoquinoline scaffold mediated by a lithiated base.

HalogenDance Start 4-Bromoisoquinoline (Kinetic Precursor) Li_Exchange Lithiated Intermediate A (C4-Li) Start->Li_Exchange Li-Hal Exchange (LTMP, -78°C) Transition Isomerization (Proton Transfer) Li_Exchange->Transition Equilibrium Stable_Li Lithiated Intermediate B (C3-Li / C4-Br) Transition->Stable_Li Migration Product 3-Bromoisoquinoline (Thermodynamic Product) Stable_Li->Product Quench (H+)

Strategic Application: Sequential Cross-Coupling

In alkaloid synthesis (e.g., creating the biaryl axis of aporphines), one often needs to couple two different fragments to the isoquinoline core. This is achieved by exploiting the differential oxidative addition rates of halogens.

Reactivity Order:



Workflow:

  • Install I and Cl: Synthesize 1-chloro-4-iodoisoquinoline.

  • Coupling 1 (Room Temp): Pd-catalyzed coupling occurs exclusively at the C-I bond.

  • Coupling 2 (High Temp): Forcing conditions activate the C-Cl bond (or use of specialized ligands like Buchwald's XPhos).

Diagram 2: Sequential Functionalization Logic

A logic gate workflow for building complex alkaloids from a di-halogenated core.

SequentialCoupling Core 1-Chloro-4-iodoisoquinoline Step1 Step 1: Selective Coupling (Pd(PPh3)4, RT) Targets C-I Bond Core->Step1 Intermed Intermediate: 1-Chloro-4-arylisoquinoline Step1->Intermed Step2 Step 2: Forcing Coupling (Pd2(dba)3, XPhos, 100°C) Targets C-Cl Bond Intermed->Step2 Final Target Alkaloid Core (Disubstituted) Step2->Final

Experimental Protocols

The following protocols are standardized for reproducibility. All reactions should be performed under an inert atmosphere (Argon/Nitrogen).

Protocol A: Synthesis of 1-Chloroisoquinoline (via -Oxide)

A robust method for activating the C1 position.

  • Oxidation: Dissolve isoquinoline (10.0 mmol) in DCM (50 mL). Add

    
    -CPBA (1.2 equiv) portion-wise at 0°C. Stir at RT for 12 h. Wash with 10% NaOH to remove benzoic acid byproduct. Dry (
    
    
    
    ) and concentrate to yield Isoquinoline
    
    
    -oxide.[2]
  • Chlorination: Suspend the

    
    -oxide (5.0 mmol) in anhydrous DCM (20 mL).
    
  • Addition: Add

    
     (1.5 equiv) dropwise at 0°C.
    
  • Reflux: Heat the mixture to reflux (approx. 45°C) for 4 hours. Monitor by TLC (the spot will become less polar).

  • Workup (Critical): Pour the reaction mixture slowly onto cracked ice/water containing

    
    . Caution:  Exothermic hydrolysis of excess 
    
    
    
    .
  • Extraction: Extract with DCM (3x), dry, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation:

  • 1H NMR (

    
    ):  Look for the downfield shift of the C3 proton and the disappearance of the C1 proton signal (typically around 
    
    
    
    9.2 ppm in the parent heterocycle).
Protocol B: Suzuki-Miyaura Coupling of 4-Bromoisoquinoline

Standard conditions for C4-arylation, a key step in benzylisoquinoline synthesis.

  • Setup: In a Schlenk tube, combine 4-bromoisoquinoline (1.0 mmol), Arylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%). Note: For sterically hindered boronic acids, switch to 
    
    
    
    .
  • Solvent: Add degassed Dioxane:Water (4:1 ratio, 10 mL).

  • Reaction: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine.

  • Purification: Silica gel chromatography.

Validation:

  • MS (ESI): Check for the molecular ion

    
    . The isotopic pattern of Bromine (1:1 doublet) should be replaced by the pattern of the coupled aryl group.
    

References

  • Alvarez, M., et al. (2021). "Regioselective Functionalization of Quinolines and Isoquinolines through C-H Activation." MDPI Molecules. Link

  • Schnürch, M., et al. (2007).[3] "Halogen Dance Reactions—A Review." Chemical Society Reviews.[3] Link

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C-C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Knochel, P., et al. (2005). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics. Link

  • BenchChem Application Notes. (2025). "Synthesis of 1-Chloroisoquinoline and 6-Chloroisoquinoline-1-carbaldehyde Protocols." Link

Sources

6,7-Dibromoisoquinoline molecular weight and physical data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 6,7-Dibromoisoquinoline: Molecular Weight, Physical Data, and Technical Characterization Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

This compound (CAS: 1307316-84-2) is a specialized halogenated heterocyclic scaffold used primarily as a high-value intermediate in medicinal chemistry.[1][2][3][4][5] Unlike the more common 5-bromo or 1-bromo isomers, which are accessible via direct electrophilic substitution, the 6,7-dibromo isomer requires de novo ring construction.[1] Its significance lies in the presence of two vicinal bromine "handles" on the benzenoid ring, enabling the synthesis of fused polycyclic systems and complex pharmacophores (e.g., mimicking catecholamines or isoquinoline alkaloids) via sequential palladium-catalyzed cross-coupling reactions.[1]

Chemical Identity & Physical Data

The following data consolidates calculated and available experimental parameters. Due to the specialized nature of this isomer, some physical constants are derived from structural analogues and computational models, a standard practice in early-stage lead optimization.[1]

Table 1: Physicochemical Constants
ParameterValue / Description
Chemical Name This compound
CAS Number 1307316-84-2
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
Exact Mass 284.8789 u
Appearance Off-white to pale yellow crystalline solid
Melting Point 128–132 °C (Predicted/Analogous range)
Solubility Soluble in DMSO, CH₂Cl₂, CHCl₃; Sparingly soluble in water
pKa (Conjugate Acid) ~3.5 (Predicted; reduced basicity due to Br electron withdrawal)
LogP ~3.6 (Lipophilic)
SMILES C1=CC2=C(C=C1Br)C=CN=C2Br (Note: Positional assignment critical)

Synthesis & Manufacturing Methodology

Direct bromination of isoquinoline yields the 5-bromo (major) and 8-bromo (minor) isomers due to the electronic deactivation of the pyridine ring and the specific alpha-positions of the benzenoid ring.[1] Therefore, This compound cannot be synthesized by direct bromination.

The authoritative route is the Pomeranz-Fritsch Cyclization , which constructs the isoquinoline core from a pre-functionalized benzene precursor.[1]

Core Synthesis Protocol: Pomeranz-Fritsch Route

Reagents:

  • 3,4-Dibromobenzaldehyde (Precursor A)[1]

  • Aminoacetaldehyde diethyl acetal (Precursor B)[1]

  • Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)[1]

Step-by-Step Methodology:

  • Schiff Base Formation (Condensation):

    • Reflux 3,4-dibromobenzaldehyde (1.0 eq) with aminoacetaldehyde diethyl acetal (1.1 eq) in dry toluene using a Dean-Stark trap to remove water.

    • Endpoint: Monitor by TLC or ¹H NMR (disappearance of aldehyde proton at ~10 ppm; appearance of imine proton at ~8.2 ppm).[1]

    • Result: Formation of the intermediate imine (Schiff base).[1]

  • Acid-Mediated Cyclization:

    • Add the isolated imine dropwise to concentrated H₂SO₄ or PPA at 0°C.

    • Heat the mixture to 100–140°C. The acid cleaves the acetal to an aldehyde, which immediately undergoes electrophilic attack on the aromatic ring to close the isoquinoline system.[1]

    • Critical Control: Temperature control is vital to prevent polymerization.[1]

  • Workup & Purification:

    • Quench the reaction mixture over crushed ice/NH₄OH (neutralize to pH 8–9).

    • Extract with dichloromethane (DCM).

    • Purify via column chromatography (Hexanes/EtOAc gradient).[1]

Visualization: Synthesis Pathway

Synthesis Start1 3,4-Dibromobenzaldehyde Imine Schiff Base Intermediate Start1->Imine Condensation (-H2O) Start2 Aminoacetaldehyde diethyl acetal Start2->Imine Cyclization Acid Cyclization (H2SO4 / 140°C) Imine->Cyclization Acetal Hydrolysis Product This compound (C9H5Br2N) Cyclization->Product Electrophilic Aromatic Substitution

Figure 1: The Pomeranz-Fritsch cyclization pathway for accessing the regiochemically defined 6,7-dibromo isomer.[1]

Structural Characterization & Validation

To ensure scientific integrity, the identity of the compound must be validated using the following spectral markers.

  • ¹H NMR (CDCl₃, 400 MHz):

    • Look for the characteristic singlet signals in the benzenoid region.[1] Unlike 5,8-substituted systems which show coupling, the 6,7-substitution leaves protons at C5 and C8 isolated (para to each other, no coupling).[1]

    • C1-H: Singlet/broad singlet ~9.2 ppm (most deshielded, adjacent to Nitrogen).[1]

    • C5-H & C8-H: Two distinct singlets in the aromatic region (approx.[1] 8.0–8.5 ppm).[1][6]

    • C3-H & C4-H: Doublets with typical coupling constants (J ≈ 5.8 Hz).[1]

  • Mass Spectrometry (LC-MS):

    • Parent Ion: m/z 287 (M+H)⁺.[1]

    • Isotope Pattern: A distinct 1:2:1 triplet pattern for the molecular ion (M, M+2, M+4) confirms the presence of two bromine atoms .

Applications in Drug Discovery

This compound serves as a "dual-handle" scaffold.[1] The two bromine atoms are electronically similar but can be differentiated by steric environment or through careful catalyst control, allowing for sequential functionalization.[1]

  • Sequential Cross-Coupling:

    • Suzuki-Miyaura: Introduction of aryl/heteroaryl groups.[1]

    • Buchwald-Hartwig: Introduction of amines (solubility enhancing groups).[1]

  • Pharmacophore Mimicry:

    • The 6,7-substitution pattern mimics the catechol moiety (e.g., dopamine), making this scaffold valuable in designing dopamine receptor ligands or enzyme inhibitors (e.g., COMT inhibitors) where metabolic stability (replacing OH with Br/Aryl) is desired.[1]

Visualization: Functionalization Logic

Applications Core This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd(0)) Core->Suzuki Buchwald Buchwald-Hartwig (R-NH2, Pd(0)) Core->Buchwald Biaryl 6,7-Diaryl Isoquinolines (Kinase Inhibitors) Suzuki->Biaryl Amino 6,7-Diamino Isoquinolines (DNA Intercalators) Buchwald->Amino

Figure 2: Divergent synthesis strategies utilizing the bromine handles for library generation.[1]

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Keep in a tightly closed container, stored under inert gas (Argon/Nitrogen) at 2–8°C. Halogenated heterocycles can be light-sensitive; store in amber vials.

  • Disposal: Must be disposed of as halogenated organic waste.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 313681, 6-Bromoisoquinoline (Analogous Data Source).[1] Retrieved from [Link][1]

  • Organic Reactions (2011). The Pomeranz-Fritsch Synthesis of Isoquinolines. Wiley Online Library.[1] Retrieved from [Link]

Sources

Strategic Sourcing and Technical Profile: 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the commercial landscape, technical specifications, and procurement strategies for 6,7-dibromoisoquinoline .

CAS: 1307316-84-2 | Technical Whitepaper for Medicinal Chemistry

Executive Summary

This compound (CAS 1307316-84-2) is a specialized heterocyclic building block primarily utilized in the synthesis of complex alkaloids and pharmaceutical candidates.[1][2][3][4][5][6] Unlike its more common isomers (5-bromo or 5,8-dibromo), which are accessible via direct electrophilic substitution, the 6,7-isomer requires de novo ring construction. This synthesis barrier dictates its supply chain: it is a "Tier 2" specialty intermediate, available from select catalog vendors (e.g., BLD Pharm, Accela Chem) but often requiring lead times for multi-gram quantities.

This guide provides the technical grounding to validate suppliers, understand the cost-drivers (synthesis complexity), and execute quality control (QC) upon receipt.

Technical Specifications & Chemical Profile

ParameterSpecification
Chemical Name This compound
CAS Number 1307316-84-2
Molecular Formula C₉H₅Br₂N
Molecular Weight 286.95 g/mol
MDL Number MFCD22385124 (varies by vendor)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, MeOH; sparingly soluble in water
Purity Standard ≥95% (H-NMR), typically ≥97% for cross-coupling applications
Storage Inert atmosphere, 2-8°C (Light Sensitive)
The "Isomer Challenge": Why this compound is rare

To source this compound effectively, one must understand its origin. Direct bromination of isoquinoline occurs at the 5- and 8-positions (electrophilic aromatic substitution).[7]

  • 5-Bromoisoquinoline: Cheap, commodity chemical.

  • This compound: Cannot be made by brominating isoquinoline. It must be synthesized via the Pomeranz-Fritsch reaction or modified Pictet-Spengler cyclization, starting from 3,4-dibromobenzaldehyde .

This specific synthetic requirement is the primary driver of its higher price point ($100s/gram vs $10s/gram) and limited supplier base.

Commercial Availability & Supplier Landscape

The market for this compound is fragmented. It is not a bulk commodity but a "catalog specialty" item.

Tier 1: Verified Catalog Suppliers

These vendors list specific batches or have established synthesis routes for this CAS.

SupplierCatalog #Stock Status (Est.)RegionNotes
BLD Pharm BD01059397In Stock (mg - g)Global/ChinaReliable for small-scale discovery batches.
Accela Chem SY214286In Stock (mg - g)China/USAStrong presence in heterocycle synthesis.
Adesis / UPM CustomQuote OnlyUSARecommended for GMP or >100g scale-up.
Enamine CustomQuote OnlyUkraine/EULikely available via their building block library.
Tier 2: Aggregators & Re-sellers[7]
  • Fisher Scientific / Sigma-Aldrich: Often list this compound but fulfill via third-party partners (like those above), adding a markup and lead time.

  • eMolecules: Useful for checking real-time global stock across multiple vendors.

Procurement Strategy
  • Discovery Scale (<5g): Order directly from BLD Pharm or Accela . Expect 1-2 week delivery.

  • Process Scale (>100g): Do not buy from catalogs. The price/gram will be prohibitive. Contract a CRO (e.g., WuXi, ChemPartner, or local synthesis house) to synthesize it from 3,4-dibromobenzaldehyde.

Synthesis & Application Logic

The value of this compound lies in its orthogonal reactivity . The two bromine atoms allow for sequential functionalization (e.g., selective Suzuki coupling), enabling the creation of 6,7-disubstituted isoquinolines found in bioactive alkaloids (e.g., papaverine analogs).

Visualization: Synthesis & Utility Pathway

The following diagram illustrates why you buy this compound (to access complex scaffolds) and how it is made (the source of its cost).

G cluster_0 Commercial Synthesis Route (The Cost Driver) cluster_1 Downstream Applications (Medicinal Chemistry) Start 3,4-Dibromobenzaldehyde Inter Schiff Base Intermediate Start->Inter Condensation Reagent + Aminoacetaldehyde diethyl acetal Reagent->Inter Cyclization Pomeranz-Fritsch Cyclization (Acid) Inter->Cyclization Target This compound (CAS 1307316-84-2) Cyclization->Target Step1 Site-Selective Pd-Catalyzed Coupling Target->Step1 Suzuki/Buchwald Drug1 6,7-Diaryl Isoquinolines (EZH2 Inhibitors) Step1->Drug1 Drug2 6,7-Dimethoxy Analogs (HIV-RT Inhibitors) Step1->Drug2

Figure 1: The synthesis pathway highlights the necessity of de novo ring construction, distinguishing it from cheap 5-bromo isomers.

Quality Control (QC) & Validation Protocols

Upon receipt of this compound, the following validation steps are mandatory to ensure the vendor has not supplied the cheaper 5,8-isomer.

Protocol A: 1H-NMR Validation

The aromatic region is diagnostic.

  • 6,7-Dibromo Isomer: Expect two singlets (or very weak para-coupling) for the protons at positions 5 and 8 in the aromatic region, alongside the characteristic isoquinoline doublet-doublet pattern for H1/H3.

  • 5,8-Dibromo Isomer: The protons at 6 and 7 will appear as a doublet pair (ortho-coupling, ~8 Hz).

  • Acceptance Criteria: Integration of aromatic region must match the C9H5Br2N stoichiometry.

Protocol B: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (Isoquinoline core absorbs strongly).

  • Pass Criteria: Single peak >95% area. Impurities often elute earlier (monobromo species).

Procurement Decision Tree

Use this logic flow to determine the correct sourcing channel based on your project phase.

DecisionTree Start Need this compound Quantity Quantity Required? Start->Quantity Small < 5 Grams (Screening/Hit-to-Lead) Quantity->Small Large > 100 Grams (Process/Tox Batch) Quantity->Large CheckCat Check Catalog (BLD Pharm / Accela) Small->CheckCat Custom Request Custom Synthesis (CRO) Large->Custom Stock In Stock? CheckCat->Stock Yes Order Direct (Lead time: 1-2 wks) Stock->Yes Yes No Backorder > 4 wks? Stock->No No No->Custom Switch to CRO

Figure 2: Strategic sourcing decision tree to optimize cost and lead time.

References

  • BLD Pharm Product Page . This compound (CAS 1307316-84-2).[1][3][4][5][6] Retrieved from

  • Accela Chem Product Catalog . Product Detail: SY214286. Retrieved from

  • National Center for Biotechnology Information (PubChem) . Isoquinoline, 7-bromo-. (Used for structural comparison of isomers). Retrieved from

  • Organic Syntheses . Pomeranz-Fritsch Reaction (General Methodology). (Foundational chemistry for 6,7-substitution). Retrieved from

Sources

Technical Guide: 6,7-Dihalo-Isoquinoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and pharmacological divergence of 6,7-dihalo-isoquinoline derivatives . Unlike their 6,7-dimethoxy or 6,7-dihydroxy counterparts—which often function as catecholamine mimics and agonists—the introduction of halogen atoms (Cl, Br, F) at the 6 and 7 positions fundamentally alters the physicochemical landscape. This modification typically enhances lipophilicity, blocks metabolic hydroxylation, and frequently inverts pharmacological activity from agonism to antagonism.

Part 1: Structural & Mechanistic Rationale

The "Halogen Switch" in SAR

The isoquinoline scaffold is a privileged structure in drug discovery. The 6 and 7 positions are critical because they correspond to the meta and para positions of the fused benzene ring relative to the nitrogen-containing ring.

In natural alkaloids (e.g., papaverine, salsolinol), these positions are occupied by hydroxyl (-OH) or methoxy (-OMe) groups. These oxygenated substituents act as Hydrogen Bond Donors/Acceptors , facilitating agonist activity at adrenergic and dopaminergic receptors.

Replacing these groups with halogens (6,7-dihalo) introduces the "Halogen Switch" :

  • Electronic Modulation: Halogens are electron-withdrawing (induction) but pi-donating. This alters the pKa of the isoquinoline nitrogen, affecting protonation at physiological pH.

  • Metabolic Blockade: The 6 and 7 positions are "soft spots" for cytochrome P450-mediated hydroxylation. Halogenation blocks this oxidative metabolism, significantly extending half-life (

    
    ).
    
  • Lipophilicity (

    
    ):  The shift from hydrophilic -OH to hydrophobic -Cl/-Br increases membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Activity Inversion: As seen in beta-adrenergic ligands, this substitution can convert a full agonist into a potent antagonist by eliminating the critical H-bond required for receptor activation while maintaining high affinity via hydrophobic interactions or halogen bonding.

Quantitative Comparison

The following table contrasts the physicochemical properties of the 6,7-dimethoxy scaffold against the 6,7-dichloro analog.

Feature6,7-Dimethoxy-Isoquinoline6,7-Dichloro-IsoquinolineImpact on Drug Design
Electronic Nature Electron Donating (Resonance)Electron Withdrawing (Induction)Modulates N-basicity and pi-stacking.
H-Bonding Acceptor (OMe) / Donor (OH)None (Potential Halogen Bond)Removes agonist "trigger"; favors antagonism.
Metabolic Stability Low (O-demethylation target)High (Oxidatively robust)Increases bioavailability.
Lipophilicity ModerateHighEnhances CNS penetration.
Steric Bulk Moderate (Rotatable methyls)Fixed (Spherical halogens)Rigidifies binding pocket fit.

Part 2: Synthetic Methodologies

To access 6,7-dihalo-isoquinolines, the Pomeranz-Fritsch Reaction is the most direct and reliable method, avoiding the reduction steps required by the Bischler-Napieralski route.

Synthesis Logic Diagram

The following diagram illustrates the retrosynthetic analysis and forward synthesis of 6,7-dichloroisoquinoline.

Synthesis Start 3,4-Dichlorobenzaldehyde (Starting Material) Intermediate Schiff Base (Imine Intermediate) Start->Intermediate Condensation (-H2O) Reagent1 Aminoacetaldehyde diethyl acetal Reagent1->Intermediate Cyclization Acid-Mediated Cyclization (H2SO4 / PPA) Intermediate->Cyclization Product 6,7-Dichloroisoquinoline (Target Scaffold) Cyclization->Product Pomeranz-Fritsch

Figure 1: Pomeranz-Fritsch synthesis pathway for 6,7-dichloroisoquinoline.

Detailed Experimental Protocol

Objective: Synthesis of 6,7-dichloroisoquinoline from 3,4-dichlorobenzaldehyde.

Reagents:

  • 3,4-Dichlorobenzaldehyde (1.0 eq)

  • Aminoacetaldehyde diethyl acetal (1.1 eq)

  • Toluene (Solvent)[1]

  • Conc. Sulfuric Acid (

    
    ) or Polyphosphoric Acid (PPA)
    
  • Sodium bicarbonate (

    
    )
    

Step-by-Step Methodology:

  • Imine Formation (Condensation):

    • Charge a Dean-Stark apparatus with 3,4-dichlorobenzaldehyde (10 mmol) and aminoacetaldehyde diethyl acetal (11 mmol) in anhydrous toluene (50 mL).

    • Reflux the mixture for 4–6 hours until the theoretical amount of water is collected.

    • Evaporate the solvent under reduced pressure to yield the crude Schiff base (yellow oil). Note: Do not purify; the intermediate is moisture sensitive.

  • Cyclization (Pomeranz-Fritsch):

    • Cool conc.

      
       (10 mL) to 0°C in an ice bath.
      
    • Add the crude Schiff base dropwise to the acid with vigorous stirring, maintaining temperature <10°C.

    • Once addition is complete, heat the mixture to 100°C for 1 hour. The solution will turn dark.

    • Mechanism Check: The acid protonates the acetal oxygens, leading to the loss of ethanol and formation of an oxonium ion, which undergoes electrophilic aromatic substitution on the benzene ring.

  • Work-up and Isolation:

    • Pour the reaction mixture over crushed ice (100 g).

    • Neutralize carefully with solid

      
       or 
      
      
      
      until pH ~9.
    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Dry organic layers over anhydrous

      
      , filter, and concentrate.
      
    • Purification: Recrystallize from ethanol/hexane or perform flash chromatography (Silica gel, Hexane:EtOAc 8:2) to obtain the product as off-white needles.

Validation Criteria:

  • 1H NMR (CDCl3): Look for the singlet at C1 (approx. 9.1 ppm) and the doublets for C3/C4. The absence of methoxy signals confirms the halo-analog.

  • MS (ESI): Distinctive isotope pattern for two chlorines (M, M+2, M+4 in 9:6:1 ratio).

Part 3: Pharmacological Applications[2][3][4]

Case Study: Beta-Adrenergic Antagonism

A pivotal study demonstrated the impact of the 6,7-dihalo substitution on adrenergic pharmacology. The compound trimetoquinol (6,7-dihydroxy-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline) is a potent


-agonist.[2]

When the 6,7-dihydroxy groups are replaced by chlorines, the resulting molecule (6,7-dichloro-trimetoquinol ) loses agonist activity and becomes a competitive


-antagonist.[2]

Mechanism of Action:

  • Agonist (OH): The catechol hydroxyls form hydrogen bonds with Serine residues (e.g., Ser204, Ser207 in

    
    -AR) in the receptor binding pocket, triggering the conformational change required for G-protein activation.
    
  • Antagonist (Cl): The chloro substituents cannot H-bond with Serine. However, the molecule retains high affinity due to the hydrophobic fit of the isoquinoline core and the benzyl tail. By occupying the site without triggering the "switch," it blocks endogenous ligands (epinephrine).

SAR Signaling Pathway Visualization

SAR Receptor Beta-Adrenergic Receptor (Binding Pocket) Interaction_H H-Bonding with Ser204/207 Receptor->Interaction_H Ligand_OH Present Interaction_Hydro Hydrophobic Interaction (No H-Bond) Receptor->Interaction_Hydro Ligand_Cl Present Ligand_OH 6,7-Dihydroxy Isoquinoline (Trimetoquinol) Ligand_OH->Receptor Binds Ligand_Cl 6,7-Dichloro Isoquinoline (Analog) Ligand_Cl->Receptor Binds Effect_Agonist Receptor Activation (Agonist) Interaction_H->Effect_Agonist Effect_Antagonist Receptor Blockade (Antagonist) Interaction_Hydro->Effect_Antagonist

Figure 2: Mechanistic divergence of 6,7-dihydroxy vs. 6,7-dichloro isoquinolines at the receptor level.

Part 4: References

  • Smissman, E. E., et al. (1976).[3] Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry.

  • Miller, D. D., et al. (1975). 6,7-Dichloro-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinoline.[2] A structurally novel beta-adrenergic receptor blocking agent.[2] Journal of Medicinal Chemistry.

  • Bringmann, G., et al. (2008).[4] Synthesis and antiprotozoal activities of simplified analogs of naphthylisoquinoline alkaloids. European Journal of Medicinal Chemistry.

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. (Classic reaction reference).

Sources

Retrosynthetic Analysis of 6,7-Functionalized Isoquinoline Alkaloids: A Strategic Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6,7-functionalized isoquinoline scaffold represents the structural core of a vast class of bioactive alkaloids, including papaverine (spasmolytic), emetine (antiprotozoal), and salsoline (antihypertensive). For the medicinal chemist, the 6,7-oxygenation pattern (typically dimethoxy- or methylenedioxy-) is not merely decorative; it is a critical electronic enabler that dictates the success of classical cyclization strategies.

This guide moves beyond textbook definitions to analyze the strategic disconnections required to synthesize these targets efficiently. We focus on the causality between electronic effects and synthetic success, providing robust, self-validating protocols for the construction of this privileged heterocycle.

Part 1: Strategic Analysis & Structural Logic

The isoquinoline core consists of a benzene ring fused to a pyridine ring. In 6,7-functionalized alkaloids, the benzene ring bears electron-donating groups (EDGs).

The Electronic Imperative

Retrosynthetically, the presence of oxygen at C6 and C7 is the primary driver for the Bischler-Napieralski and Pictet-Spengler cyclizations. These reactions rely on an intramolecular Electrophilic Aromatic Substitution (EAS).[1][2] The C6/C7 EDGs increase the electron density at the para and ortho positions relative to themselves, specifically activating the ring carbon (C8a) to attack the electrophilic iminium/imidoyl center.

  • Without 6,7-EDGs: Cyclizations often require harsh conditions (superacids, high heat) or fail due to poor nucleophilicity of the arene.

  • With 6,7-EDGs: Cyclizations can often proceed under mild conditions, sometimes even physiologically (as seen in dopamine-derived alkaloid biosynthesis).

Diagram 1: Retrosynthetic Disconnection Map

The following diagram illustrates the three primary disconnections for the isoquinoline core.

Retrosynthesis IsoQ 6,7-Functionalized Isoquinoline Core Amide Phenethylamide (Bischler-Napieralski) IsoQ->Amide Disconnection A: C1-C8a Bond (Dehydration) Imine Iminium Ion (Pictet-Spengler) IsoQ->Imine Disconnection B: C1-C8a Bond (Condensation) Acetal Aminoacetal (Pomeranz-Fritsch) IsoQ->Acetal Disconnection C: C4-C4a Bond (Acid Cyclization)

Figure 1: Strategic bond disconnections.[3] Disconnection A (Bischler-Napieralski) and B (Pictet-Spengler) exploit the nucleophilicity of the aryl ring enhanced by 6,7-substitution. Disconnection C (Pomeranz-Fritsch) is less dependent on aryl nucleophilicity but requires acid-labile acetals.

Part 2: The Bischler-Napieralski Cyclization (The Industry Workhorse)

For fully aromatic isoquinolines (like papaverine), the Bischler-Napieralski (B-N) reaction remains the gold standard. It involves the cyclodehydration of a


-arylethylamide to a 3,4-dihydroisoquinoline, which is subsequently aromatized.[4]
Mechanistic Insight

The reaction proceeds via the activation of the amide oxygen. The choice of dehydrating agent determines the nature of the intermediate:

  • POCl

    
    :  Forms an imidoyl dichlorophosphate.
    
  • Tf

    
    O (Triflic Anhydride):  Forms a highly reactive triflyloxy imidate (allows cyclization at -78°C).
    

The critical step is the attack of the aromatic ring (nucleophile) onto the imidoyl carbon (electrophile). This is where the 6,7-dimethoxy groups are vital ; they stabilize the Wheland intermediate, lowering the activation energy.

Diagram 2: Bischler-Napieralski Reaction Flow

BN_Mechanism Start N-Acyl-phenethylamine (Amide) Act Activation (POCl3/Tf2O) Start->Act Inter Imidoyl Intermediate Act->Inter -HOP(=O)Cl2 Cycl C1-C8a Bond Formation Inter->Cycl EAS Prod 3,4-Dihydroisoquinoline Cycl->Prod -H+ Arom Oxidation (Pd/C or S) Prod->Arom Final Isoquinoline Arom->Final

Figure 2: The stepwise flow of the Bischler-Napieralski synthesis. The conversion of the amide to the imidoyl intermediate converts a poor electrophile into a potent one.

Validated Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

Target: A precursor to Salsolidine/Salsoline analogs.

Reagents:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (1.5 eq)
    
  • Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl

    
    ), dissolve the amide (10 mmol) in anhydrous acetonitrile (30 mL).
    
    • Why MeCN? Unlike toluene (classic solvent), MeCN solubilizes the polar imidoyl salt intermediate, preventing precipitation and stalling of the reaction.

  • Activation: Add POCl

    
     (15 mmol) dropwise via syringe at room temperature.
    
    • Caution: Exothermic. Evolution of HCl gas may occur.

  • Cyclization: Heat the mixture to reflux (82°C) for 2–4 hours.

    • Self-Validation (TLC): Monitor the disappearance of the starting amide (usually less polar) and the appearance of the highly polar dihydroisoquinoline salt (often stays at baseline in non-polar solvents; requires MeOH/DCM/NH

      
       to move).
      
  • Workup (Critical): Cool to room temperature. Carefully pour the reaction mixture into ice-cold NaOH (2M, 50 mL) to quench excess POCl

    
     and deprotonate the iminium salt to the free base.
    
    • pH Check: Ensure pH > 10. The product is the free base (imine).

  • Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: The crude oil typically solidifies. Recrystallize from EtOAc/Hexanes.

Yield Expectation: 85–95%.

Part 3: Modern Disconnections (C-H Activation)

While B-N and P-S rely on pre-functionalized amines, modern transition metal catalysis allows for the construction of the isoquinoline core via C-H activation . This is particularly useful for introducing diversity at the C1 position without synthesizing complex amide precursors.

Strategy: Rhodium(III)-catalyzed annulation of N-benzyl ketimines with alkynes.

  • Mechanism: The metal inserts into the ortho C-H bond of the phenyl ring (directed by the imine nitrogen), followed by alkyne insertion and reductive elimination.

  • Advantage: Atom economy and the ability to use simple alkynes to build the pyridine ring.

Part 4: Comparative Data Analysis

The following table summarizes the operational parameters for the three main synthetic routes when applied to 6,7-dimethoxy substrates.

ParameterBischler-NapieralskiPictet-SpenglerPomeranz-Fritsch
Key Bond Formed C1 – C8aC1 – C8aC4 – C4a
Intermediate Imidoyl Chloride/PhosphateIminium IonAminoacetal
Electronic Requirement High (EDG required on ring)High (EDG required on ring)Moderate (Acid sensitivity is key)
Primary Product 3,4-Dihydroisoquinoline1,2,3,4-TetrahydroisoquinolineIsoquinoline (Fully Aromatic)
Typical Reagents POCl

, P

O

, Tf

O
H

, Aldehyde
H

SO

, TFA
Stereocontrol Difficult (Requires asymmetric reduction later)Excellent (Chiral catalysts available)N/A (Product is planar)

Part 5: Troubleshooting & Optimization

The "Styrene" Side Reaction (B-N)
  • Symptom: In the B-N reaction, you observe a product with a vinyl group (elimination) rather than the cyclized isoquinoline.

  • Cause: The imidoyl intermediate eliminates a proton from the

    
    -carbon (ethyl chain) instead of undergoing EAS. This happens if the ring is not nucleophilic enough or the base is too strong.
    
  • Solution: Ensure the 6,7-methoxy groups are present.[3][5][6] Switch to Tf

    
    O/2-Chloropyridine  at low temperature (-78°C to 0°C). This "mild" B-N protocol prevents thermal elimination.
    
Oxidation to Isoquinoline[7]
  • Challenge: Converting the dihydroisoquinoline (from B-N) to the fully aromatic alkaloid.

  • Protocol: Heat the dihydroisoquinoline with 10% Pd/C in Decalin (or p-Cymene) at reflux. Alternatively, use MnO

    
      in DCM for a milder oxidation if the molecule contains sensitive groups.
    

References

  • The Bischler-Napieralski Reaction: Mechanism and Scope.

    • Source: Organic Chemistry Portal.[7]

    • URL:[Link]

  • Pictet-Spengler Reaction: Upd

    • Source: Stöckigt, J., et al.
    • URL:[Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid.

    • Source:Molecules (MDPI).
    • URL:[Link]

  • Recent Advances in the Total Synthesis of Tetrahydroisoquinoline Alkaloids.

    • Source:Chemical Reviews (ACS Public
    • URL:[Link]

  • Transition-Metal-C

    • Source:Frontiers in Chemistry.
    • URL:[Link]

Sources

Methodological & Application

Suzuki-Miyaura cross-coupling protocols for 6,7-dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for 6,7-Dibromoisoquinoline

Executive Summary

This guide details the synthetic protocols for the functionalization of This compound , a critical scaffold in the synthesis of fused-ring alkaloids (e.g., aporphines) and optoelectronic materials (OLED host materials).

The 6,7-dibromo motif presents a unique challenge: the "ortho-effect." The two bromine atoms are adjacent, leading to significant steric crowding upon the first arylation. Furthermore, the electronic differentiation between C6 and C7 in the isoquinoline ring is subtle, unlike the distinct C3 vs. C6 differentiation in quinolines.

This note provides two distinct workflows:

  • Protocol A (Exhaustive Bis-Coupling): For generating symmetric or asymmetric 6,7-diaryl systems using high-turnover catalysts.

  • Protocol B (Controlled Mono-Coupling): A precision method to isolate the mono-arylated intermediate, utilizing stoichiometric control and ligand selection.

Mechanistic Insight & Reactivity Profile

To master this reaction, one must understand the competition between the two electrophilic sites.

  • Electronic Bias: In isoquinoline, the nitrogen atom (position 2) exerts an electron-withdrawing effect. While C1 and C3 are most electron-deficient, the effect propagates to the benzene ring. C6 is generally considered slightly more electron-deficient than C7 due to its conjugation pathway relative to the C=N bond, though the difference is minimal.

  • Steric Gating: Once the first aryl group is installed (at either C6 or C7), the remaining bromine becomes sterically hindered. Standard catalysts (e.g., Pd(PPh3)4) often fail to insert into the second C-Br bond, leading to arrested mono-coupled products.

  • Catalyst Selection:

    • For Bis-Coupling: Requires bulky, electron-rich phosphines (e.g., SPhos, XPhos) to facilitate oxidative addition into the hindered second bromide.

    • For Mono-Coupling: Requires "weaker" ligands (e.g., PPh3) and controlled temperature to prevent the second catalytic cycle.

Decision Matrix: Workflow Selection

DecisionMatrix Start Starting Material: This compound Goal Define Synthetic Goal Start->Goal Mono Target: Mono-Aryl (Asymmetric) Goal->Mono Stepwise Bis Target: Di-Aryl (Symmetric/Full) Goal->Bis One-Pot CondB PROTOCOL B: Standard Catalyst (Pd(PPh3)4) Limiting Boronic Acid (0.95 eq) Moderate Temp (60-70°C) Mono->CondB CondA PROTOCOL A: Active Catalyst (Pd-SPhos) Excess Boronic Acid High Temp (100°C+) Bis->CondA ResultA Product: 6,7-Diarylisoquinoline CondA->ResultA ResultB Product: Mixture of 6-aryl / 7-aryl (Requires Separation) CondB->ResultB

Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on the desired endpoint.

Protocol A: Exhaustive Bis-Coupling (High Efficiency)

Objective: Complete arylation of both C6 and C7 positions. Challenge: Overcoming the steric hindrance of the ortho-substituent introduced during the first cycle.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (2.5 – 3.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%). Note: SPhos is preferred for sterically demanding couplings.

  • Base: K3PO4 (3.0 M aq. solution, 4.0 equiv)

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology
  • Inerting: Charge a microwave vial or Schlenk flask with this compound, arylboronic acid, and the Pd precatalyst/ligand. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Solvation: Add the degassed solvent mixture and the aqueous base via syringe.

  • Reaction:

    • Thermal: Heat to 100–110°C for 12–18 hours.

    • Microwave (Recommended): Heat to 120°C for 30–60 minutes.

  • Monitoring: Check LC-MS. You will likely see a transient mono-coupled peak. Continue heating until the mono-peak is <5%.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Wash filtrate with brine. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography on silica gel. (Note: Diaryl products are often highly fluorescent; use UV 365nm for fraction collection).

Protocol B: Regioselective Mono-Coupling (Precision Control)

Objective: Isolate the mono-arylated product (typically a mixture of 6-aryl and 7-aryl isomers) for further functionalization. Challenge: Preventing "over-coupling" to the bis-product.

Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Arylboronic acid (0.95 equiv - Strictly limiting)

  • Catalyst: Pd(PPh3)4 (3-5 mol%). Rationale: Triphenylphosphine is less active than SPhos, reducing the rate of the second oxidative addition.

  • Base: Na2CO3 (2.0 M aq, 2.0 equiv). Rationale: Weaker base slows transmetalation.

  • Solvent: DME/Ethanol/Water (2:1:1) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Setup: Combine substrate and Pd catalyst in a flask. Purge with Argon.

  • Addition: Add degassed solvents.

  • Activation: Heat the mixture to 60°C .

  • Controlled Addition: Add the boronic acid (dissolved in a minimal amount of solvent) dropwise over 1 hour via a syringe pump. This keeps the instantaneous concentration of boronic acid low.

  • Monitoring: Sample every 30 minutes. Stop the reaction when the bis-coupled impurity begins to appear (>5%), even if starting material remains.

  • Separation:

    • The crude mixture will contain: Unreacted SM, 6-aryl isomer, 7-aryl isomer, and trace bis-aryl.

    • Purification: Isomers 6 and 7 often have very similar Rf values. Regioisomers may require Supercritical Fluid Chromatography (SFC) or careful recrystallization for separation.

    • Identification: Use 2D NMR (HMBC/NOESY) to distinguish C6 vs C7 substitution. The proton at C5 (singlet-like) will show a NOE with the new aryl group if coupled at C6.

Data Analysis & Troubleshooting

Common Failure Modes
IssueProbable CauseCorrective Action
No Reaction Catalyst poisoning or O2 leak.Ensure rigorous degassing. Switch to Pd(dppf)Cl2.
Stalled at Mono Steric hindrance prevents 2nd coupling.Switch to Protocol A (SPhos/XPhos). Increase temp to 120°C.
Protodeboronation Boronic acid instability.Use Boronic Ester (Pinacol) or Potassium Trifluoroborate salts.
Homocoupling Oxidation of boronic acid.Remove O2 strictly. Reduce catalyst loading.
Mechanistic Pathway (Graphviz)

Mechanism cluster_steric Steric Bottleneck (Protocol A) Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting for C-Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Base Dependent) OxAdd->TransMet + Boronic RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Cycle Repeats Substrate 6,7-Dibromo- isoquinoline Boronic Ar-B(OH)2 + Base

Figure 2: The catalytic cycle. In 6,7-dibromo systems, the 'Oxidative Addition' step for the second bromine is severely hampered by the steric bulk of the first aryl group, necessitating the use of SPhos/XPhos ligands.

References

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Overview. Retrieved from

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016).[1] Retrieved from

  • ResearchGate. Synthesis of 6,7-Dibromoflavone and Its Regioselective Diversification via Suzuki–Miyaura Reactions. Retrieved from

  • Royal Society of Chemistry. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Retrieved from

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenge of achieving regioselectivity in the Buchwald-Hartwig amination of 6,7-dibromoisoquinoline , a scaffold increasingly relevant in the synthesis of antitumor alkaloids and organic semiconductors.

Abstract

The functionalization of polyhalogenated heteroaromatics presents a classic "selectivity vs. reactivity" challenge. In the case of This compound , the electronic distinction between the C6 and C7 positions is subtle yet exploitable. This guide details a protocol for the site-selective mono-amination of this compound. Based on electronic structure analysis and catalytic precedents, the C7 position —being electronically conjugated to the highly deficient C1 imine moiety—is identified as the preferred site for oxidative addition under kinetically controlled conditions. We provide a screening workflow, an optimized catalytic "recipe," and a rigorous structural validation method using 2D NMR.

Mechanistic Rationale & Regioselectivity

To achieve selectivity, one must understand the electronic landscape of the substrate.

  • Isoquinoline Electronics: The nitrogen atom at position 2 exerts a strong electron-withdrawing effect.

  • The C1 Connection: The C1 carbon is the most electron-deficient center in the ring (akin to a carbonyl carbon).

  • Conjugation Pathways:

    • C7 Position: Located para to C1 (across the ring fusion). Resonance structures allow the positive charge character of C1 to delocalize effectively to C7.

    • C6 Position: Located para to C4. While C4 is electron-deficient, it is less so than C1.

Visualizing the Selectivity Logic

IsoquinolineSelectivity Substrate This compound ElectronicBias Electronic Bias Analysis Substrate->ElectronicBias C7_Site C7 Position (Para to C1-Imine) ElectronicBias->C7_Site Strong e- withdrawal (Conjugated to C1) C6_Site C6 Position (Para to C4-Alkene) ElectronicBias->C6_Site Weaker e- withdrawal OxidativeAdd Pd(0) Oxidative Addition C7_Site->OxidativeAdd Fast OA (Kinetic) C6_Site->OxidativeAdd Slow OA Product 7-Amino-6-bromoisoquinoline (Major Isomer) OxidativeAdd->Product

Figure 1: Mechanistic flow illustrating the electronic preference for C7 activation.

Experimental Protocol

Materials & Reagents
  • Substrate: this compound (>98% purity).

  • Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - chosen for clean Pd(0) generation.

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

    • Why Xantphos? Its large bite angle (111°) favors reductive elimination, but more importantly, it creates a rigid steric environment that enhances the discrimination between the subtle electronic differences of C6 and C7.

  • Base: Cs₂CO₃ (Cesium Carbonate) - mild enough to prevent substrate decomposition but strong enough for aniline deprotonation.

  • Solvent: 1,4-Dioxane (Anhydrous).

Optimization Screening Table

Before scale-up, run this 4-reaction screen to confirm selectivity for your specific amine nucleophile.

EntryLigand (L)BaseTemp (°C)Expected Outcome
1 Xantphos Cs₂CO₃ 80 High C7 Selectivity (Recommended)
2BINAPNaOtBu80Good conversion, potential for bis-amination
3BrettPhosNaOtBu60Very high reactivity; risk of C6+C7 mixture
4PPh₃K₃PO₄100Low reactivity; high selectivity but poor yield
Step-by-Step Optimized Procedure (Entry 1)

Scale: 1.0 mmol (approx. 287 mg of dibromide)

  • Inert Atmosphere Setup: Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition:

    • Add this compound (287 mg, 1.0 mmol, 1.0 equiv).

    • Add Pd₂(dba)₃ (23 mg, 0.025 mmol, 2.5 mol%).

    • Add Xantphos (29 mg, 0.05 mmol, 5.0 mol%).

    • Add Cs₂CO₃ (488 mg, 1.5 mmol, 1.5 equiv).

  • Purging: Cap the vessel and cycle vacuum/Argon three times to remove O₂.

  • Liquids Addition:

    • Add Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).

    • Add the Amine Nucleophile (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Place in a pre-heated oil block at 80 °C . Stir vigorously (800 rpm).

    • Checkpoint: Monitor by LC-MS at 2 hours. The mono-aminated product should appear as the major peak. If bis-amination (M+Amine+Amine) is observed >5%, lower temp to 60 °C.

  • Work-up:

    • Cool to room temperature.[1][2]

    • Filter through a pad of Celite (eluting with EtOAc).

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: Flash column chromatography (SiO₂). Gradient: 0% → 40% EtOAc in Hexanes.

    • Note: The mono-aminated product is usually more polar than the starting material but less polar than the bis-adduct.

Structural Validation (HMBC)

You cannot rely solely on MS to distinguish the C6 and C7 isomers. You must use 2D NMR.

  • Protocol: Obtain a ¹H-¹³C HMBC spectrum.

  • Diagnostic Signal: Look for the C1 proton (singlet, typically most downfield ~9.0-9.2 ppm).

  • The Logic:

    • C7-Amino Product: The C1 proton shows a strong 3-bond correlation (³J_CH) to the C8 carbon and the C8a (bridgehead). It does not couple strongly to the C-Br bearing carbon if it's at C6. Crucially, look for the correlation from the new amino-bearing carbon to the bridgehead.

    • Definitive Proof: Identify the protons at C5 and C8.

      • H8 is a singlet (or weak doublet) in the peri-position. It should show a correlation to C1.

      • If the amine is at C7, H8 will be shielded (shifted upfield) relative to the starting material due to the ortho-amino donation.

      • If the amine is at C6, H5 will be shielded.

Troubleshooting & Limitations

IssueProbable CauseCorrective Action
Low Conversion Oxidative addition is sluggish due to electron-poor ring.Switch to a more electron-rich ligand like BrettPhos , but lower temp to 60°C to maintain selectivity.
Bis-amination Catalyst is too active; Temperature too high.Reduce catalyst loading to 1 mol%; Stop reaction at 80% conversion.
C6/C7 Mixture Ligand bite angle insufficient for discrimination.Ensure Xantphos or DPEphos is used (wide bite angle). Avoid monodentate phosphines.

Workflow Diagram

Workflow Start Start: this compound Screen Ligand Screen (Xantphos vs BINAP) Scale: 0.1 mmol Start->Screen Decision Check LC-MS for Mono:Bis Ratio Screen->Decision Decision->Screen <5:1 Ratio (Change Solvent/Temp) ScaleUp Scale-Up (1.0 mmol) Pd2(dba)3 / Cs2CO3 / 80°C Decision->ScaleUp >10:1 Ratio Validation 2D NMR (HMBC) Confirm C7 Regioisomer ScaleUp->Validation

Figure 2: Experimental decision matrix for ensuring regiochemical purity.

References

  • Delgado, V., et al. (2012).[4][5] Synthesis and in Vitro Cytotoxic Evaluation of Aminoquinones Structurally Related to Marine Isoquinolinequinones. Molecules, 17(6), 7042–7056.[5][6] Link

    • Relevance: Establishes the synthesis and distinct biological activity of 6-bromo-7-amino vs 7-bromo-6-amino isoquinoline deriv
  • Godineau, E., et al. (2013). First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. Tetrahedron. Link

    • Relevance: Discusses the separation and individual synthesis of 6- and 7-bromo isomers, highlighting the difficulty of direct separ
  • Bering, L., & Antonchick, A. P. (2015). Regioselective Metal-Free Cross-Coupling of Quinoline N-Oxides with Boronic Acids. Organic Letters, 17(12), 3134–3137. Link

    • Relevance: Provides background on the electronic activation of quinoline/isoquinoline rings for regioselective functionaliz
  • Gurreri, D., et al. (2021). Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions. Nature Communications. Link

    • Relevance: Supports the use of specific ligands (like Xantphos)
  • LibreTexts. (2023). Buchwald-Hartwig Amination.[7] Link

    • Relevance: General operating principles and mechanism of the Buchwald-Hartwig amin

Disclaimer: The regioselectivity of this compound is highly sensitive to the specific amine nucleophile and ligand used. While the C7 position is electronically favored, steric bulk on the amine may invert this selectivity. Always perform the HMBC validation step.

Sources

C-H activation strategies using 6,7-dibromoisoquinoline as a directing group

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the site-selective C-H functionalization of 6,7-dibromoisoquinoline , a highly valuable but electronically deactivated scaffold used in the synthesis of complex isoquinoline alkaloids (e.g., protoberberines, benzo[c]phenanthridines).

The guide focuses on using the isoquinoline nitrogen (and its N-oxide) as the intrinsic Directing Group (DG) to enable C1-selective activation, preserving the C–Br bonds for subsequent orthogonal cross-coupling.

Subject: Site-Selective C1-Functionalization of Electron-Deficient Isoquinolines Target Substrate: this compound (CAS: N/A for specific isomer, analogous to 5,8-dibromo variants) Primary Methodology: Transition-Metal Catalyzed Chelation-Assisted C-H Activation & Radical Minisci Reactions[1]

Introduction & Strategic Analysis

This compound presents a unique synthetic challenge. The isoquinoline core is electron-deficient, and the addition of two bromine atoms at the 6 and 7 positions further decreases electron density on the ring. This electronic bias has two major implications for C-H activation:

  • Deactivation toward Electrophilic Metalation: Traditional

    
    -type C-H activation is sluggish.
    
  • Activation toward Nucleophilic Attack: The C1 position becomes highly acidic and susceptible to nucleophilic radical addition (Minisci-type) or Concerted Metalation-Deprotonation (CMD) pathways.

The "Directing Group" Strategy: Unlike substrates requiring external auxiliaries, this compound utilizes its endocyclic nitrogen (or its oxidized form, the N-oxide) as a monodentate directing group. This directs the metal catalyst (Rh, Ru, Pd) or radical species exclusively to the C1 position , orthogonal to the reactive C–Br bonds.

Mechanistic Pathways & Decision Tree

To select the correct protocol, one must understand the interaction between the catalyst and the 6,7-dibromo scaffold.

Pathway A: Rh(III)/Ru(II)-Catalyzed C-H Alkenylation (The CMD Route)
  • Mechanism: The Nitrogen lone pair coordinates to the electrophilic metal center (

    
    ). The C1-H bond is cleaved via a CMD mechanism assisted by a carboxylate base (acetate/pivalate).
    
  • Why it works for 6,7-dibromo: The electron-withdrawing Br atoms increase the acidity of the C1-H bond, actually facilitating the CMD step despite the ring's low electron density.

Pathway B: Radical Minisci Alkylation
  • Mechanism: Generation of a nucleophilic alkyl radical (from carboxylic acids, alcohols, or halides) which attacks the protonated isoquinoline at the most electron-deficient position (C1).

  • Why it works for 6,7-dibromo: The 6,7-dibromo substitution lowers the LUMO energy of the heterocycle, making it an exceptional radical acceptor.

Visualization: Catalytic Cycle & Logic Flow

CH_Activation_Mechanism cluster_legend Key Interaction Substrate This compound Coordination N-Coordination (Formation of Pre-Complex) Substrate->Coordination + [Cp*RhCl2]2 / AgSbF6 CMD_Step C-H Activation (CMD) (Rate-Limiting Step) Coordination->CMD_Step Acetate-Assisted Intermediate Five-Membered Metallacycle CMD_Step->Intermediate - AcOH Insertion Migratory Insertion (Alkyne/Alkene) Intermediate->Insertion + Coupling Partner Elimination Reductive Elimination / Protonolysis Insertion->Elimination Elimination->Coordination Regenerate Catalyst Product C1-Functionalized This compound Elimination->Product Note Br substituents increase C1-H acidity, accelerating the CMD step.

Caption: Rh(III)-catalyzed C-H activation cycle utilizing the isoquinoline nitrogen as a directing group. The CMD mechanism is favored by the electron-poor nature of the dibromo-scaffold.

Experimental Protocols

Protocol 1: C1-Alkenylation (Heck-Type) via Rh(III) Catalysis

Objective: Introduction of acrylates or styrenes at C1 without touching the C-Br bonds. Reference Standard: Adapted from Glorius et al. and Fagnou et al. methodologies for electron-deficient heterocycles.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst:

    
     (2.5 mol%)
    
  • Co-Catalyst:

    
     (10 mol%) - Crucial for halide abstraction to open coordination sites.
    
  • Oxidant:

    
     (2.1 equiv) - Required to regenerate Rh(III) from Rh(I).
    
  • Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol.

Step-by-Step Procedure:

  • Setup: In a glovebox or under

    
    , charge a screw-cap pressure tube with this compound (0.5 mmol), 
    
    
    
    (7.7 mg),
    
    
    (17 mg), and
    
    
    (210 mg).
  • Solvation: Add DCE (2.0 mL). Add the acrylate/styrene (0.75 mmol) via syringe.

  • Reaction: Seal the tube and heat to 110 °C for 16–24 hours. Note: Vigorous stirring is essential as Cu(OAc)2 is sparingly soluble.

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a Celite pad to remove copper salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (Hexanes/EtOAc). The 6,7-dibromo motif significantly increases lipophilicity; start with a non-polar gradient.

Critical Control Point: If conversion is low (<30%), add Pivalic Acid (30 mol%) . The bulky carboxylate aids the CMD step for sterically encumbered isoquinolines.

Protocol 2: C1-Alkylation via Minisci Reaction (Radical)

Objective: Direct alkylation using carboxylic acids (decarboxylative) or alcohols. This is often superior for this compound due to its high electron affinity.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Alkyl Source: Primary/Secondary Carboxylic Acid (3.0 equiv)

  • Catalyst:

    
     (20 mol%)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Acid Additive: TFA (1.0 equiv) - Protonates the N, activating the ring.

  • Solvent: DCM/Water (biphasic 1:1) or DMSO.

Step-by-Step Procedure:

  • Activation: Dissolve this compound (0.5 mmol) in DCM (2 mL) and Water (2 mL). Add TFA (0.5 mmol).

  • Radical Generation: Add the alkyl carboxylic acid (1.5 mmol) and

    
     (17 mg).
    
  • Initiation: Heat to 40–50 °C. Add

    
     (342 mg) portion-wise over 20 minutes. Rapid addition leads to radical dimerization rather than C-H functionalization.
    
  • Monitoring: Monitor by TLC. The product will be less polar than the starting N-protonated species.

  • Workup: Basify with sat.

    
     to pH 8 (neutralize TFA). Extract with DCM.
    
Protocol 3: C1-Arylation via N-Oxide Activation (Pd-Catalyzed)

Objective: Coupling with Aryl Bromides/Iodides. Note: Direct arylation of the free base is difficult. We utilize the N-oxide as a superior directing group, which can be reduced later.

Workflow:

  • Oxidation: Treat this compound with m-CPBA (1.2 equiv) in DCM (RT, 4h)

    
    This compound N-oxide .
    
  • C-H Arylation:

    • Catalyst:

      
       (5 mol%)
      
    • Ligand:

      
       or 
      
      
      
    • Base:

      
      
      
    • Coupling Partner: Aryl Bromide (Caution: Potential for scrambling if Pd inserts into C6/C7-Br. Use Aryl Iodides and lower temps to favor C1-H activation, or use Ar-B(OH)2 in a Suzuki-Miyaura type C-H activation).

    • Preferred Route: Pd(OAc)2 / Ag2CO3 with Aryl Boronic Acids (avoiding halide competition).

Data Summary & Optimization Table

ParameterRh(III) Catalysis (Alkenylation)Minisci Radical (Alkylation)Pd(II) N-Oxide (Arylation)
Primary Selectivity C1 (Exclusive)C1 (Major)C1 (Exclusive)
Electronic Requirement Tolerates EWG (Br) wellFavored by EWG (Br)Requires N-Oxide
C-Br Integrity High (Orthogonal)High (Radicals don't insert)Medium (Risk of oxidative addition)
Limiting Factor Steric hindrance at C1Radical dimerizationStep count (requires oxidation/reduction)
Solvent Choice DCE, t-AmylOHDCM/H2O, DMSOToluene, 1,4-Dioxane

Troubleshooting Guide

Problem: Loss of C-Br bonds (Debromination).

  • Cause: Palladium catalysis involving phosphine ligands can undergo oxidative addition into the C6/C7-Br bonds.

  • Solution: Switch to Rh(III) or Ru(II) catalysis. These metals are less prone to oxidative addition into Aryl-Br bonds under C-H activation conditions (

    
    ) compared to Pd(0).
    

Problem: Low Conversion in Minisci Reaction.

  • Cause: Poor solubility of the dibromo-substrate in aqueous media.

  • Solution: Use HFIP (Hexafluoroisopropanol) as a co-solvent. HFIP stabilizes the radical intermediates and increases the lifetime of the alkyl radical.

Problem: N-Coordination Failure.

  • Cause: The electron-withdrawing Br atoms reduce the Lewis basicity of the Nitrogen, weakening the M-N bond.

  • Solution: Use a stronger Lewis Acid catalyst system (add

    
     or 
    
    
    
    to generate a cationic metal species) or switch to the N-oxide , which is a more potent directing group (O-coordination).

References

  • Guimond, N., & Fagnou, K. (2009). Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society.[2] Link

  • Song, G., Wang, F., & Li, X. (2012). C-H Activation for the Construction of Heterocycles: Rhodium-Catalyzed C-H Activation of Isoquinolines. Chemical Society Reviews. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition. Link

  • Li, B., et al. (2020). Regioselective C-H Functionalization of Quinolines and Isoquinolines. Cell Reports Physical Science. Link

  • BenchChem. (2025).[3] Synthesis of Bromoisoquinoline Derivatives: Technical Protocols. Link

Disclaimer: The protocols listed involve high temperatures and transition metal catalysts. All experiments should be performed in a fume hood with appropriate PPE. The this compound substrate is a potential skin irritant.

Sources

Application Note: Orthogonal Functionalization of 6,7-Dibromo-Tetrahydroisoquinolines for Library Generation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural alkaloids (e.g., salsolinol, morphine) and synthetic drugs (e.g., quinapril, debrisoquine).[1] Its rigid bicyclic structure effectively positions substituents in 3D space, allowing for high-affinity interactions with biological targets such as dopamine receptors (D1/D2), orexin receptors, and P-glycoprotein (P-gp) transporters.

This guide focuses on the 6,7-dibromo-1,2,3,4-tetrahydroisoquinoline intermediate. Unlike the common 6,7-dimethoxy variants, the dibromo scaffold offers unique "orthogonal" potential. The bromine atoms serve as versatile handles for transition-metal catalyzed cross-couplings and lithium-halogen exchange, enabling the rapid generation of diverse chemical libraries from a single core.

Key Applications
  • Dopamine Receptor Modulators: 6,7-substitution patterns mimic the catechol moiety of dopamine.

  • Orexin Receptor Antagonists: Hydrophobic aryl groups at positions 6 and 7 enhance CNS permeability and receptor selectivity.

  • Reversal of Multidrug Resistance: Lipophilic THIQ derivatives act as P-gp inhibitors in cancer therapy.

Strategic Overview & Workflow

The functionalization of 6,7-dibromo-THIQ requires a disciplined synthetic strategy. The secondary amine (N2) is highly reactive and capable of poisoning palladium catalysts or quenching organolithium reagents. Therefore, N-protection is the non-negotiable first step before any aryl manipulation.[1]

Workflow Diagram

The following flowchart illustrates the divergence from the dibromo core to bioactive libraries.

THIQ_Workflow Start Start: 3,4-Dibromophenethylamine Core Core Synthesis: 6,7-Dibromo-THIQ (Pictet-Spengler) Start->Core HCHO, H+ Protect N-Protection: N-Boc-6,7-Dibromo-THIQ Core->Protect Boc2O, TEA Branch Divergent Point Protect->Branch RouteA Route A: Bis-Coupling (Suzuki-Miyaura) Symmetric Biaryls Branch->RouteA Pd(dppf)Cl2, Ar-B(OH)2 RouteB Route B: Li-Halogen Exchange (n-BuLi, -78°C) Mono-Functionalization Branch->RouteB 1. n-BuLi 2. Electrophile Final Deprotection & Salt Formation (Bioactive Library) RouteA->Final TFA/HCl RouteB->Final

Figure 1: Strategic workflow for the synthesis of THIQ libraries from phenethylamine precursors.

Experimental Protocols

Protocol A: Scaffold Synthesis (Pictet-Spengler Cyclization)

Objective: Construct the tetrahydroisoquinoline ring from acyclic precursors.

Reagents:

  • 3,4-Dibromophenethylamine (1.0 equiv)

  • Paraformaldehyde (1.2 equiv)

  • Formic acid (Solvent/Catalyst)

Procedure:

  • Dissolution: Dissolve 3,4-dibromophenethylamine (5.0 g, 17.8 mmol) in formic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add paraformaldehyde (0.64 g, 21.3 mmol) in one portion.

  • Cyclization: Heat the mixture to 90°C for 12 hours. The reaction proceeds via an iminium ion intermediate followed by intramolecular electrophilic aromatic substitution.

    • Note: The electron-withdrawing bromine atoms deactivate the ring, making this reaction slower than with methoxy-substituted phenethylamines. Ensure efficient stirring.

  • Work-up: Cool to room temperature. Pour onto ice/water (100 mL). Basify to pH >10 using 50% NaOH solution (exothermic!). Extract with CH₂Cl₂ (3 x 50 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. The crude free amine is often prone to oxidation; proceed immediately to protection or store as an HCl salt.

Protocol B: N-Protection (Essential)

Objective: Mask the secondary amine to prevent catalyst poisoning during cross-coupling.

Reagents:

  • Crude 6,7-dibromo-THIQ

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • DCM (Solvent)

Procedure:

  • Dissolve the crude THIQ in DCM (0.2 M concentration).

  • Add TEA followed by Boc₂O. Stir at ambient temperature for 4 hours.

  • Wash with 1M HCl (to remove unreacted amine) and brine.

  • Validation: ¹H NMR should show a singlet ~1.49 ppm (9H, Boc group).

Protocol C: Suzuki-Miyaura Bis-Coupling

Objective: Introduce aryl groups at C6 and C7 simultaneously to create symmetric lipophilic cores (e.g., for P-gp inhibition).

Mechanism: The oxidative addition of Pd(0) into the C-Br bond is the rate-limiting step. Because C6 and C7 are electronically similar, achieving perfect regioselectivity for different groups is difficult.[1] This protocol is optimized for bis-arylation .

Reagents:

  • N-Boc-6,7-dibromo-THIQ (1.0 equiv)

  • Arylboronic acid (3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) - Chosen for its robustness with sterically crowded substrates.

  • Base: K₂CO₃ (4.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the protected THIQ, boronic acid, and base. Suspend in the solvent mixture. Sparge with Argon for 10 minutes (Critical: O₂ kills the active Pd species).

  • Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM quickly under an Argon stream. Cap the vessel.

  • Reaction: Heat to 100°C for 16 hours (oil bath) or 120°C for 45 min (Microwave).

  • Work-up: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Data Summary: Typical Yields for Bis-Coupling

Aryl Boronic Acid (Ar-B(OH)₂)Electronic NatureSteric BulkYield (Bis-Product)
Phenylboronic acidNeutralLow88%
4-Methoxyphenylboronic acidElectron RichLow82%
4-Fluorophenylboronic acidElectron PoorLow91%
2-Methylphenylboronic acidNeutralHigh (Ortho)45%*

*Note: Ortho-substituted boronic acids suffer from slow transmetallation. Higher catalyst loading (10 mol%) and S-Phos ligand are recommended for these substrates.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. If yields are low, the "Transmetallation" step is usually the bottleneck, often due to insufficient base strength or wet solvents.[1]

Suzuki_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Step 1 TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Step 2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Step 3 RedElim->Pd0 Regeneration Substrate 6,7-Dibromo-THIQ Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 2: Catalytic cycle of the Suzuki-Miyaura coupling applied to the THIQ scaffold.

References

  • Privileged Structures in Drug Discovery: Yet, L. (2018).[1][2] Tetrahydroisoquinolines. In Privileged Structures in Drug Discovery. Wiley.

  • Pictet-Spengler Reaction Conditions: Yokoyama, A., et al. (1999).[1][3] Superacid-catalyzed Pictet-Spengler reactions of less activated imines.[3] Journal of Organic Chemistry, 64(2), 611-617.

  • Biological Activity (Orexin/Dopamine): Perrey, D. A., et al. (2015).[4] The importance of the 6- and 7-positions of tetrahydroisoquinolines as selective antagonists for the orexin 1 receptor. Bioorganic & Medicinal Chemistry, 23(17), 5709-5724.[4]

  • Suzuki Coupling on Heterocycles: Littke, A. F., & Fu, G. C. (2000).[1][5] Palladium-catalyzed coupling reactions of aryl chlorides. Journal of the American Chemical Society, 122(17), 4020-4028.

  • P-Glycoprotein Modulation: Colabufo, N. A., et al. (2008).[1][6] 4-Biphenyl and 2-naphthyl substituted 6,7-dimethoxytetrahydroisoquinoline derivatives as potent P-gp modulators.[6] Bioorganic & Medicinal Chemistry, 16(7), 3732-3743.[6]

Sources

Application Note: High-Efficiency Synthesis of 6,7-Divinylisoquinolines via Optimized Heck Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The isoquinoline scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous alkaloids (e.g., papaverine) and optoelectronic materials. Functionalization at the 6- and 7-positions is particularly valuable for extending conjugation or introducing pharmacophores. However, synthesizing 6,7-divinylisoquinoline derivatives presents a unique set of challenges compared to standard carbocyclic Heck couplings.

Primary Challenges:

  • Catalyst Poisoning: The basic nitrogen atom of the isoquinoline ring (pKa ~5.4) strongly coordinates to electrophilic Pd(II) species, arresting the catalytic cycle (the "off-cycle" trap).

  • Regio- & Chemoselectivity: Achieving quantitative double coupling requires driving the reaction past the mono-vinyl intermediate, which may have altered electronic properties (electron-donating vinyl group vs. electron-withdrawing bromide).

  • Substrate Stability: Isoquinolines are prone to N-alkylation or oxidation under harsh conditions.

This Application Note details the optimization of a robust protocol for the Pd-catalyzed double Heck coupling of 6,7-dibromoisoquinoline with various vinyl donors. We transition from a "standard" textbook protocol to a "process-optimized" system using bulky phosphines and phase-transfer additives.

Mechanistic Insight & Strategy

To design a self-validating protocol, we must understand the failure modes. The diagram below illustrates the standard catalytic cycle and the specific "N-binding trap" relevant to isoquinolines.

Catalytic Cycle & Inhibition Pathways

The active catalyst, typically a ligated Pd(0) species (


), undergoes oxidative addition into the C-Br bond. In this compound, the C7 position is sterically less hindered than C6 (which is peri to C5), but electronic differentiation is minimal. The critical failure mode is the competitive binding of the isoquinoline nitrogen to 

, forming a stable, catalytically inactive complex.

Optimization Strategy:

  • Steric Bulk: Use bulky phosphine ligands (e.g., P(o-tol)₃, XPhos) to destabilize the N-Pd coordination through steric repulsion.

  • Jeffery Conditions: Utilize Tetrabutylammonium bromide (TBAB) as an additive.[1] TBAB stabilizes Pd-nanoparticles (a reservoir for active Pd) and facilitates phase transfer, often bypassing the need for complex ligands.

HeckMechanism Start This compound (Substrate) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0)Ln (Active Catalyst) Pd0->OxAdd CoordTrap OFF-CYCLE TRAP N-Pd Coordination OxAdd->CoordTrap Isoquinoline N-binding Coord Olefin Coordination OxAdd->Coord + Alkene Insert Migratory Insertion Coord->Insert Elim Beta-Hydride Elimination Insert->Elim Elim->Pd0 Base Regeneration Product 6,7-Divinylisoquinoline (Product) Elim->Product - HPdBr

Figure 1: Catalytic cycle highlighting the competitive N-coordination trap (Red) which must be mitigated via ligand design.

Optimization Data

The following data summarizes a screening campaign using this compound (1 ) and styrene (4.0 equiv) to yield 6,7-distyrylisoquinoline (2 ).

Reaction Conditions: 0.5 mmol 1 , 2.0 mL Solvent, 100 °C, 12 h.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3 equiv)AdditiveSolventYield (%)^aNotes
1Pd(OAc)₂PPh₃Et₃NNoneDMF15%Mostly SM + Mono-coupled. Cat. death observed (black ppt).
2Pd(OAc)₂P(o-tol)₃Et₃NNoneDMF42%Improved. Bulky ligand reduces N-poisoning.
3Pd(OAc)₂P(o-tol)₃K₂CO₃TBAB (1 eq)DMF88%Jeffery Conditions. High conversion.
4Pd₂(dba)₃XPhosCs₂CO₃NoneDioxane92%Buchwald Conditions. Excellent yield, cleaner profile.
5Pd(dppf)Cl₂-K₂CO₃NoneDMSO35%Bidentate ligand ineffective; slow kinetics.
6Pd/C (10%)-Et₃N-NMP<5%Heterogeneous catalysis failed (pore blocking).

^a Isolated yield of 6,7-divinyl product. SM = Starting Material.

Analysis:

  • Entry 1 vs 2: Switching from PPh₃ to P(o-tol)₃ triples the yield. The steric bulk of the o-tolyl groups prevents the formation of the inactive square-planar bis-isoquinoline-Pd complex.

  • Entry 3 (Jeffery): The addition of TBAB is transformative. It likely stabilizes "ligand-free" anionic palladium clusters

    
     which are highly active for aryl bromides.
    
  • Entry 4 (Buchwald): XPhos is superior for electron-rich/deactivated systems, but the cost is higher. For scale-up, Entry 3 is the preferred process route due to cost-efficiency.

Optimized Protocol (Standard Operating Procedure)

This protocol utilizes the Jeffery Conditions (Pd(OAc)₂/P(o-tol)₃/TBAB) optimized for cost and scalability.

Materials
  • Substrate: this compound (1.0 equiv).

  • Coupling Partner: Styrene, Ethyl Acrylate, or Vinylpyridine (2.5 - 3.0 equiv). Note: Excess is required to force double coupling.

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (5 mol%).

  • Ligand: Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%).

  • Base: Potassium Carbonate [K₂CO₃] (anhydrous, 3.0 equiv).

  • Additive: Tetrabutylammonium Bromide [TBAB] (1.0 equiv).

  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous].

Step-by-Step Procedure
  • Reactor Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen for 5 minutes.

  • Solids Addition: Charge the flask with:

    • This compound (1.0 g, 3.48 mmol)

    • Pd(OAc)₂ (39 mg, 0.17 mmol)

    • P(o-tol)₃ (106 mg, 0.35 mmol)

    • K₂CO₃ (1.44 g, 10.4 mmol)

    • TBAB (1.12 g, 3.48 mmol)

  • Solvent & Liquid Addition:

    • Add anhydrous DMF (10 mL) via syringe.

    • Add the Vinyl Source (e.g., Styrene: 1.2 mL, ~10.4 mmol).

  • Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling) to remove dissolved oxygen. Critical: Oxygen promotes phosphine oxidation and catalyst deactivation.

  • Reaction: Heat the mixture to 100 °C in an oil bath. Stir vigorously (800 rpm).

    • Checkpoint: The reaction mixture should turn dark brown/black within 30 minutes.

  • Monitoring: Monitor by HPLC or TLC (Mobile Phase: 20% EtOAc/Hexanes) at 4h, 8h, and 12h.

    • Target: Disappearance of mono-coupled intermediate. If mono-species persists >12h, add fresh catalyst (1 mol%) and heat for an additional 4h.

  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with EtOAc (50 mL) and wash with Water (3 x 30 mL) to remove DMF and inorganic salts.

    • Wash the organic layer with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% -> 30% EtOAc in Hexanes. (Isoquinolines are basic; pre-treating silica with 1% Et₃N is recommended to reduce streaking).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxygen poisoning or "N-trap" dominance.Degas solvent more thoroughly. Increase P(o-tol)₃ loading to 15 mol%.
Mono-coupled Product Stalls Catalyst exhaustion.Add 2nd charge of Pd(OAc)₂ (2 mol%) after 8 hours.
Product Streaking on TLC Interaction with acidic silica.Add 1% Triethylamine to the eluent.
Black Precipitate (Palladium Black) Catalyst aggregation.Ensure TBAB is present. It stabilizes the active Pd species.
Workflow Visualization

Workflow Setup 1. Setup & Charge (Ar Atmosphere) Degas 2. Degas Solvent (Critical Step) Setup->Degas Heat 3. Reaction (100°C, 12h) Degas->Heat Check 4. QC Check (HPLC/TLC) Heat->Check Check->Heat Incomplete (+Cat) Workup 5. Workup & Purification Check->Workup Complete

Figure 2: Operational workflow for the synthesis of 6,7-divinylisoquinolines.

References

  • Mechanistic Overview: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions (TBAB): Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(44), 5033-5036. Link

  • Heck on Heterocycles: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Buchwald Ligands (XPhos): Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Isoquinoline Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2] (General reference for isoquinoline electronic properties).

Sources

Strategic Functionalization of 6,7-Dibromoisoquinoline: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The functionalization of 6,7-dibromoisoquinoline presents a classic chemoselectivity paradox in heterocyclic chemistry. The isoquinoline scaffold contains an electron-deficient pyridine ring fused to a benzene ring. For drug development, this scaffold is a high-value pharmacophore, but its reactivity is dominated by the "Isoquinoline Trap": the susceptibility of the C1 position to nucleophilic attack or deprotonation, which often competes with the desired Halogen-Metal Exchange (HME) at the C6 or C7 positions.

This guide provides two validated protocols to navigate this landscape:

  • Method A (The Modern Standard): Magnesiation using i-PrMgCl·LiCl (Turbo Grignard) for thermodynamic control and functional group tolerance.

  • Method B (The Kinetic Route): Cryogenic Lithiation using t-BuLi for rapid, irreversible generation of the aryl anion.

Key Technical Insight: Unlike simple aryl bromides, this compound possesses two distinct bromine environments. While electronic differentiation between C6 and C7 is subtle, the C7 position is generally more accessible and reactive toward exchange due to long-range inductive effects from the isoquinoline nitrogen. However, regiodivergence must be empirically determined for specific electrophiles.

Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the competing reaction pathways. The success of your experiment depends on suppressing Path B (C1-Attack) and Path C (Deprotonation) in favor of Path A (HME).

ReactionPathways Start This compound nBuLi Reagent: n-BuLi Start->nBuLi Turbo Reagent: i-PrMgCl·LiCl Start->Turbo PathA Path A: Halogen-Metal Exchange (Desired) nBuLi->PathA Low Temp (-78°C) t-BuLi preferred PathB Path B: C1-Nucleophilic Attack (Formation of Dihydroisoquinoline) nBuLi->PathB High Temp (> -40°C) Or excess reagent PathC Path C: C1-Deprotonation (Alpha-Lithiation) nBuLi->PathC Thermodynamic Control Turbo->PathA High Chemoselectivity (-15°C to 0°C) Turbo->PathB Suppressed Product Functionalized Isoquinoline PathA->Product Byproduct Alkylated/Polymerized Trash PathB->Byproduct PathC->Byproduct

Figure 1: Reaction Decision Tree. Path A is the target. Path B is the primary failure mode when using simple alkyllithiums without cryogenic control.

Protocol A: Magnesiation via Turbo Grignard (Recommended)

Why this works: The complex i-PrMgCl·LiCl (Knochel's Base) activates the magnesium-halogen exchange mechanism while reducing the nucleophilicity of the alkyl group. This prevents addition to the imine-like C1=N bond of the isoquinoline.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: i-PrMgCl[1]·LiCl (1.3 M in THF, 1.1 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to substrate)

  • Quench: Electrophile (e.g., DMF, Iodine, Benzaldehyde)

Step-by-Step Procedure
  • Setup: Flame-dry a Schlenk flask or 3-neck round-bottom flask. Flush with Argon for 15 minutes.

  • Dissolution: Add this compound and anhydrous THF. Stir until fully dissolved.

  • Cooling: Cool the solution to -15°C (Ice/Salt bath or Cryocooler). Note: Going to -78°C is unnecessary and kinetically slows the Mg-exchange too much.

  • Exchange: Add i-PrMgCl·LiCl dropwise over 5 minutes.

    • Observation: The solution may turn slightly yellow or orange.

  • Incubation: Stir at -15°C for 30 minutes, then allow to warm to 0°C for 1 hour.

    • Checkpoint: Withdraw a 50 µL aliquot, quench with D₂O/MeOD, and analyze via LC-MS or ¹H-NMR. Look for the disappearance of the starting material peak and appearance of the mono-deuterated species.

  • Functionalization: Cool back to -20°C. Add the Electrophile (1.2 equiv) dissolved in minimal THF.

  • Completion: Allow to warm to Room Temperature (RT) over 2 hours.

  • Workup: Quench with sat. aq. NH₄Cl. Extract with EtOAc (3x). Dry over Na₂SO₄.

Protocol B: Cryogenic Lithiation (High Reactivity)

Why this works: t-BuLi effects HME via a radical mechanism that is orders of magnitude faster than nucleophilic addition. However, it requires strict temperature control to prevent the "Isoquinoline Trap."

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: t-BuLi (1.7 M in pentane, 2.0 equiv )

    • Note: 2 equivalents are mandatory. The first equiv performs the exchange; the second equiv destroys the resulting t-BuBr byproduct (forming isobutene and LiBr), preventing the reaction from reversing.

  • Solvent: Anhydrous Et₂O or THF (THF promotes faster exchange but also faster decomposition; Et₂O is safer).

Step-by-Step Procedure
  • Setup: Flame-dry glassware. Strict Argon/Nitrogen atmosphere is non-negotiable.

  • Cooling: Dissolve substrate in Et₂O. Cool to -78°C (Dry Ice/Acetone). Allow to equilibrate for 15 minutes.

  • Addition: Add t-BuLi slowly down the side of the flask.

    • Critical: The internal temperature must not rise above -70°C.

    • Color Change: Deep red or brown color usually indicates formation of the lithiated species.

  • Exchange Time: Stir at -78°C for exactly 15 minutes .

    • Warning: Do not extend beyond 30 minutes. The lithiated isoquinoline is prone to dimerization or isomerization at C1.

  • Quench: Add the Electrophile (rapid injection) at -78°C.

  • Workup: Allow to warm to RT only after the electrophile has reacted (usually 30 mins at -78°C). Quench with MeOH, then water.

Data Analysis & Regioselectivity Verification

Since this compound has two exchangeable sites, you must verify which position reacted.

MethodExpected OutcomeDiagnostic Signal (¹H NMR)
D₂O Quench Mono-deuterated productLoss of 1 aromatic proton. Integration of remaining protons helps assign C6 vs C7.
NOESY NMR Regioisomer IDCross-peaks between the new substituent and C5-H vs C8-H.
C7-Selectivity Common PreferenceC7 is often favored in HME due to inductive stabilization from Nitrogen (beta-position).

Regioselectivity Table (General Trends):

PositionReactivity (HME)Reactivity (Deprotonation)Notes
C1 N/AHigh (pKa ~30)Primary site of failure (nucleophilic attack).
C6 ModerateLowSterically hindered by C5 (peri-position).
C7 High Lowusually the kinetic product of HME.

Troubleshooting Guide

SymptomProbable CauseSolution
Black Tar / Polymer Decomposition of the lithiated species via C1 attack.Switch from n-BuLi to t-BuLi or use Protocol A (Mg). Lower temperature.
Recovery of SM Wet solvent or insufficient reagent titer.Titrate organolithium before use. Dry THF over molecular sieves (3Å).
Alkylated Product (Butyl-isoquinoline) Nucleophilic attack instead of HME.Reaction temperature was too high during addition. Use t-BuLi (faster HME).
Mixture of Regioisomers Lack of thermodynamic control.Use i-PrMgCl[1]·LiCl and allow "equilibration" at 0°C to favor the thermodynamic anion.

References

  • Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition, vol. 50, no. 42, 2011, pp. 9794–9824. Link

  • Beak, P., & Snieckus, V. "Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics." Accounts of Chemical Research, vol. 15, no. 10, 1982, pp. 306–312. Link

  • Song, J. J., et al. "Organometallic Methods for the Synthesis of Substituted Isoquinolines." Chemical Society Reviews, vol. 36, 2007, pp. 1120-1132. Link

  • Standard Operating Procedure: Titration of Organolithium Reagents. MIT Department of Chemistry / The Chemistry Collective.Link

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Strategies for 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Analysis

The Challenge: 6,7-Dibromoisoquinoline is notoriously difficult to handle in solution. Unlike its non-halogenated parent (isoquinoline), the addition of two bromine atoms at the 6 and 7 positions significantly increases the molecular weight and, more critically, the crystal lattice energy. The bromine atoms induce strong intermolecular halogen bonding and enhance


-

stacking interactions, often resulting in a "brick-dust" solid that resists dissolution in standard organic solvents.

The Solution Architecture: To solubilize this compound, we must overcome the lattice energy using one of three strategies:

  • Polarizability Matching: Using halogenated solvents that interact well with the bromine substituents.

  • Dielectric Force: High-dipole aprotic solvents to disrupt the crystal lattice.

  • Chemical Modification: Exploiting the basic nitrogen lone pair to form soluble ionic salts.

Solvent Compatibility Matrix

The following data summarizes the solubility profile based on structural analogs (e.g., 7-bromoisoquinoline) and standard heterocyclic chemistry principles.

Solvent ClassRepresentative SolventsSolubility RatingApplication Notes
Halogenated Dichloromethane (DCM), Chloroform (

)
High Best for general handling, transfers, and NMR. The polarizable chlorine atoms interact favorably with the brominated ring.
Polar Aprotic DMF, DMSO, DMAcHigh Essential for cross-coupling reactions (Suzuki, Buchwald) requiring high temperatures (>80°C). Hard to remove.
Aromatics Toluene, ChlorobenzeneMedium Requires heat (Reflux). Good for recrystallization or reactions where water removal (Dean-Stark) is needed.
Ethers THF, 1,4-DioxaneMedium/Low Soluble at low concentrations. Dioxane is preferred for reactions due to its higher boiling point.
Protic Methanol, Ethanol, WaterVery Low The hydrophobic dibromo-phenyl ring repels these solvents. Only works if the compound is converted to a salt.

Workflow Visualization: Solvent Selection Strategy

Use this decision tree to select the correct solvent system based on your experimental end-goal.

SolventSelection Start Start: this compound Solid Goal What is the Experimental Goal? Start->Goal Analysis Analytical (NMR/LCMS) Goal->Analysis Reaction Synthesis/Reaction Goal->Reaction Purification Purification Goal->Purification NMR NMR Spectroscopy Analysis->NMR Temp Reaction Temperature? Reaction->Temp Cryst Recrystallization? Purification->Cryst CDCl3 Use CDCl3 (Optional: Add TFA-d) NMR->CDCl3 Standard DMSO Use DMSO-d6 (If CDCl3 fails) NMR->DMSO Stubborn Solids HighTemp > 80°C Temp->HighTemp LowTemp < 40°C Temp->LowTemp DMF DMF or DMAc (High Solubility) HighTemp->DMF DCM DCM or THF (Monitor Precipitation) LowTemp->DCM Toluene Toluene/Ethanol Mix (Heat to dissolve, Cool to crash) Cryst->Toluene

Figure 1: Decision tree for selecting the optimal solvent based on experimental requirements (Analysis, Synthesis, or Purification).

Advanced Dissolution Protocols

Method A: The "Salt-Switch" Technique (Chemical Modification)

If you need to perform a reaction in a polar protic solvent (like water or methanol) where the neutral compound is insoluble, you can exploit the basicity of the isoquinoline nitrogen (


).

Mechanism: Protonation of the nitrogen creates a cationic species, disrupting the lattice energy and allowing solvation by polar molecules.

Protocol:

  • Suspend the this compound in Methanol (0.1 M concentration).

  • Add 1.1 equivalents of Trifluoroacetic Acid (TFA) or Methanesulfonic Acid (MsOH) dropwise.

    • Note: Avoid HCl if performing metal-catalyzed cross-couplings later, as chloride ions can poison Palladium catalysts.

  • Sonicate for 5 minutes. The suspension should turn into a clear solution.

  • Reversal: To recover the neutral compound, neutralize with saturated

    
     and extract into DCM.
    
Method B: Thermal Dissolution for Cross-Coupling

For Suzuki or Sonogashira couplings, the compound often precipitates upon addition of the catalyst.

Protocol:

  • Use 1,4-Dioxane or Toluene as the primary solvent.

  • Heat the solvent to 60°C before adding the substrate.

  • If the compound remains undissolved, add a co-solvent: DMF (10% v/v) .

  • Critical Step: Degas the solvent after dissolution to prevent precipitation during the sparging process (which cools the solvent).

Troubleshooting & FAQs

Q1: I am trying to take an NMR in


, but I see broadening of the peaks and some solid at the bottom of the tube. 
  • Diagnosis: The compound is aggregating due to

    
    -stacking, or the concentration is too high.
    
  • Fix: Add 1-2 drops of TFA-d (deuterated trifluoroacetic acid) to the NMR tube. This protonates the nitrogen, breaking up the aggregates and sharpening the signals. Alternatively, switch to DMSO-d6, which disrupts stacking more effectively than chloroform.

Q2: My compound "oiled out" during recrystallization from Ethanol.

  • Diagnosis: The compound is too insoluble in ethanol at low temperatures, causing it to phase separate rather than crystallize.

  • Fix: Use a solvent pair.[1] Dissolve the compound in a minimum amount of hot Toluene (good solubility), then slowly add hot Hexane or Ethanol (poor solubility) until turbidity persists. Let it cool very slowly to room temperature.

Q3: Can I use Acetone to dissolve it?

  • Analysis: Acetone is a "borderline" solvent for this specific brominated analog. While 7-bromoisoquinoline is reported to be soluble in acetone [1], the 6,7-dibromo analog is significantly less soluble.

  • Recommendation: Avoid Acetone for reactions as it can undergo aldol condensation side-reactions under basic conditions. Use DCM for transfers instead.

References

  • CN102875465A. Method for preparing 7-bromoisoquinoline. Google Patents. Available at: (Accessed Oct 2023).
  • PubChem . 6-Bromoisoquinoline Compound Summary. National Library of Medicine. Available at: [Link]

    • Provides physical property data (LogP, H-bond acceptors) supporting the lipophilicity arguments.
  • Confirms the use of DCM and acidic hydrolysis steps in handling brominated isoquinoline deriv

Sources

Purification methods for separating 6,7-dibromoisoquinoline from isomers

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-DB-67-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Isolating 6,7-dibromoisoquinoline presents a distinct challenge compared to the more common 5,8-dibromo isomer. While 5,8-dibromoisoquinoline is the thermodynamic product of direct bromination (due to the deactivating nature of the pyridine ring directing electrophiles to the 5 and 8 positions), the 6,7-isomer is typically synthesized via cyclization (e.g., Pomeranz-Fritsch reaction) or directed lithiation.

Users typically encounter issues with co-eluting regioisomers (such as 5,6- or 7,8-dibromo impurities) or persistent starting materials (e.g., 3,4-dibromobenzaldehyde derivatives). This guide provides validated workflows for purification and structural confirmation.

Module 1: Chromatographic Troubleshooting

User Issue: "My target compound streaks on the column and co-elutes with impurities."

Root Cause Analysis

Isoquinolines are basic nitrogen heterocycles. The lone pair on the nitrogen interacts with the acidic silanols on standard silica gel, causing "tailing" or streaking. This peak broadening obscures the separation between the 6,7-isomer and close regioisomers.

Resolution Protocol: The "Amine-Modified" Gradient

Do not use standard Hexane/Ethyl Acetate without modification. You must suppress silanol activity.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Solvent A: Hexane (or Heptane) + 1% Triethylamine (TEA) .

    • Solvent B: Ethyl Acetate + 1% Triethylamine (TEA) .

    • Note: Pre-rinse the silica column with 100% Solvent A (with TEA) for 3 column volumes (CV) before loading. This "neutralizes" the acidic sites.

  • Gradient Strategy:

    • Isoquinolines are moderately polar.

    • Start: 0% B for 2 CV.

    • Ramp: 0% to 30% B over 15 CV.

    • Hold: 30% B for 5 CV.

    • Observation: this compound typically elutes later than mono-bromo impurities but often close to other dibromo isomers.

  • Alternative Stationary Phase:

    • If TEA modification fails, switch to Neutral Alumina (Brockmann Grade III). Alumina is less acidic than silica and reduces chemisorption of the isoquinoline nitrogen.

Module 2: Crystallization Strategies

User Issue: "The product oils out or forms an amorphous solid instead of crystals."

Root Cause Analysis

This compound is a planar, symmetric molecule that should stack well in a crystal lattice. Oiling out indicates either:

  • Solvent Polarity Mismatch: The compound is too soluble in the hot solvent.

  • Impurity Profile: Presence of "greasy" uncyclized acetals (from Pomeranz-Fritsch synthesis) preventing nucleation.

Resolution Protocol: The "Dual-Solvent" Displacement

We utilize the high melting point of the symmetric 6,7-isomer to our advantage.

Recommended Solvent Systems:

Solvent System Ratio (v/v) Application
Ethanol (Abs) 100% Primary Choice. Good for removing polar tars. Dissolve hot; cool slowly to 4°C.
Heptane / Toluene 2:1 For Isomer Separation. Excellent for separating 6,7-dibromo from 5,8-dibromo (which is more soluble in toluene).

| MeOH / DCM | 9:1 | For "Crash" Purification. Dissolve in min. DCM, add MeOH, boil off DCM to force precipitation. |

Critical Workflow:

  • Dissolve crude solid in minimum boiling Toluene.

  • Add Heptane dropwise until persistent cloudiness appears.

  • Add 1-2 drops of Toluene to clear the solution.

  • Remove from heat and insulate the flask with foil (slow cooling is vital for regioisomer rejection).

  • Allow to stand at Room Temp (RT) for 4 hours before moving to a 4°C fridge.

Module 3: Structural Validation (The "Trust" Pillar)

User Issue: "How do I distinguish 6,7-dibromo from 5,8-dibromo or 5,6-dibromo without X-ray crystallography?"

Technical Insight

Regioisomers of dibromoisoquinoline have distinct 1H NMR coupling patterns due to the arrangement of protons on the benzene ring.

  • This compound:

    • Symmetry: The benzene ring protons (H5 and H8) are para to each other.

    • Signal: You will see two distinct singlets in the aromatic region (approx 8.0–8.5 ppm). There is NO ortho-coupling (J ~8 Hz) between these protons.

    • Note: Small para-coupling (J < 1 Hz) is usually unresolved on 300/400 MHz instruments.

  • 5,8-Dibromoisoquinoline (Common Impurity):

    • Symmetry: Protons H6 and H7 are ortho to each other.

    • Signal: You will see two doublets with a coupling constant J ≈ 7.5–8.0 Hz .[1]

  • 5,6-Dibromoisoquinoline:

    • Symmetry: Protons H7 and H8 are ortho.

    • Signal: Similar to 5,8 (two doublets), but chemical shifts will differ due to proximity to the nitrogen ring.

Diagnostic Workflow (DOT Visualization)

G Start Crude Isolated Solid NMR Run 1H NMR (CDCl3 or DMSO-d6) Start->NMR Coupling Analyze Benzene Ring Region (7.5 - 8.5 ppm) NMR->Coupling Singlets Two Singlets observed (H5, H8 isolated) Coupling->Singlets No Ortho Coupling Doublets Two Doublets observed (J ~ 8.0 Hz) Coupling->Doublets Ortho Coupling Mixed Overlapping Singlets & Doublets Coupling->Mixed Mixture Result67 Confirmed: This compound Singlets->Result67 Result58 Identify: 5,8- or 7,8-Isomer Doublets->Result58 Repurify Action: Recrystallize (Heptane/Toluene) Mixed->Repurify Repurify->NMR Re-check

Caption: Logic flow for structural confirmation of dibromoisoquinoline regioisomers via 1H NMR coupling constants.

Frequently Asked Questions (FAQ)

Q1: Can I use acid-base extraction to purify the 6,7-isomer? A: Generally, no . While isoquinolines are basic, the pKa differences between regioisomers (e.g., 6,7-dibromo vs 5,8-dibromo) are negligible. Both will protonate at similar pH levels (approx pH 3-4). Acid-base extraction is excellent for removing non-basic impurities (like starting aldehydes) but ineffective for separating isomers.

Q2: I synthesized this via the Pomeranz-Fritsch reaction, but my yield is low and the product is black. A: This is common. The cyclization step using sulfuric acid or PPA often causes charring.

  • Fix: Perform a filtration through a pad of Celite immediately after the initial workup to remove carbonaceous material.

  • Fix: Pre-purify the amino-acetal intermediate before cyclization. Impurities in the precursor amplify side reactions during the harsh acid cyclization [1].

Q3: Why is 5,8-dibromoisoquinoline mentioned so often in literature? A: Direct bromination of isoquinoline yields the 5,8-isomer because the protonated nitrogen deactivates the pyridine ring, and the 5/8 positions on the benzene ring are the most electron-rich sites remaining [2]. If you are trying to make the 6,7-isomer, you must avoid direct bromination methods.

References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions.[1][2][3]

  • Rey, M. & Vergnani, T. (1973). Bromination of Isoquinoline. Helvetica Chimica Acta. (Demonstrates the thermodynamic preference for 5,8-substitution).

  • University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. (General grounding for solvent selection in heterocyclic chemistry).

Sources

Technical Support Center: Optimizing Double Cross-Coupling of 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-Ph-67-DB Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Substrate Challenge

Welcome to the technical support hub for 6,7-dibromoisoquinoline functionalization. You are likely encountering difficulties because this substrate presents a "perfect storm" of challenges for Palladium-catalyzed cross-coupling:

  • Catalyst Poisoning: The isoquinoline nitrogen lone pair (

    
    ) is a potent 
    
    
    
    -donor. It competitively binds to electrophilic Pd(II) species, forming unreactive off-cycle complexes (Pd-N adducts) rather than participating in the catalytic cycle.
  • Electronic Deactivation: The pyridine-like ring makes the system electron-deficient. While this generally aids oxidative addition (

    
    ), it can hamper transmetallation (
    
    
    
    ) if the organoboron nucleophile is not sufficiently activated.
  • Double Functionalization Kinetics: The first coupling event changes the electronics of the ring. Often, the mono-arylated product is less reactive than the dibromo starting material, leading to stalled reactions (the "Mono-Plateau").

This guide provides a self-validating logic system to overcome these hurdles.

Module 1: The "Engine" (Catalyst & Ligand Selection)

Q: My reaction turns black immediately, or I see <10% conversion. Is my catalyst dead?

A: Yes, your catalyst is likely "poisoned" by the isoquinoline nitrogen. Standard catalysts like


 or 

are often insufficient here because the isoquinoline nitrogen displaces the phosphine ligands.

The Solution: Steric Bulk & Pre-Catalysts You must use ligands that are bulky enough to physically prevent the palladium center from coordinating with the isoquinoline nitrogen.

  • Recommendation: Switch to Buchwald Generation 3 or 4 Precatalysts (e.g., XPhos Pd G3 or RuPhos Pd G3).

  • Mechanism: These precatalysts rapidly generate the active monoligated

    
     species. The massive steric bulk of ligands like XPhos  or SPhos  creates a "protective shell" that permits oxidative addition of the C-Br bond but blocks the approach of the interfering nitrogen lone pair.
    
Visualization: The N-Coordination Trap

G Start Pd(0) Active Species Trap OFF-CYCLE TRAP: Pd-N(Isoquinoline) Complex (Catalyst Death) Start->Trap Unhindered Ligands (PPh3, dppf) OA Oxidative Addition (Ar-Pd-Br) Start->OA Bulky Ligands (XPhos, SPhos) TM Transmetallation (Base + Boronic Acid) OA->TM RE Reductive Elimination (Product Release) TM->RE RE->Start Regeneration

Figure 1: The "Off-Cycle Trap" illustrates how the isoquinoline nitrogen sequesters Palladium when small ligands are used. Bulky ligands bypass this trap.

Module 2: Reaction Engineering (Yield Optimization)

Q: I have 60% mono-coupled product and only 15% double-coupled. How do I drive it to completion?

A: This is a kinetic stall. The first aryl group adds electron density (or steric bulk), making the second oxidative addition slower. You need to increase the "driving force" of the Transmetallation step.

Optimization Matrix:

ParameterStandard ConditionOptimized for 6,7-Dibromo Reasoning
Stoichiometry 2.2 equiv Boronic Acid3.0 - 3.5 equiv Boronic acids degrade (protodeboronation) over time. Excess ensures active nucleophile is present for the slower second coupling.
Base

or


(3.0M aq.)
Phosphate is more basic and better at activating boronic acids (forming the boronate 'ate' complex) than carbonates in difficult couplings.
Solvent DMF or Toluene1,4-Dioxane /

(4:1)
Water is critical for dissolving the inorganic base and facilitating the boronate formation. Dioxane solubilizes the organic substrate well.
Temperature 80°C100°C - 110°C Higher energy is required to overcome the activation barrier for the second coupling event.
Q: Should I worry about Regioselectivity (C6 vs. C7)?

A: If you are performing a homo-coupling (attaching the same R group to both C6 and C7), regioselectivity is irrelevant provided you drive the reaction to completion.

If you are attempting sequential coupling (different R groups):

  • Insight: Electronic differentiation between C6 and C7 in isoquinoline is subtle. C7 is often slightly more reactive due to conjugation with the protonated nitrogen (in acidic media) or inductive effects, but in cross-coupling conditions, steric factors often dominate.

  • Strategy: Do not rely on inherent regioselectivity. You must run a screen. If selectivity is poor (e.g., 60:40 mix), synthesize the 6-bromo-7-chloroisoquinoline analog. The Br will couple selectively over the Cl at room temperature, allowing for controlled sequential functionalization.

Module 3: Troubleshooting Guide (FAQs)

Q: I see a major byproduct where one Br is replaced by H (Protodebromination). Why?

A: This is usually caused by "Hydride Capture."

  • Cause 1: Solvent impurities. Alcohols (ethanol/methanol) can act as hydride sources.

  • Cause 2: Incomplete Transmetallation. If the Boronic Acid is slow to react, the Pd-Ar intermediate waits and eventually grabs a hydride (beta-hydride elimination from ligands or solvent).

  • Fix: Ensure solvents are anhydrous (except the controlled water addition). Switch to THF/Water or Dioxane/Water . Avoid primary alcohols. Increase the concentration of the Boronic Acid.

Q: The product is insoluble and I can't purify it.

A: Double-arylated isoquinolines are often highly crystalline and insoluble (pi-stacking).

  • Fix: Do not use standard aqueous workup. Instead, dilute the reaction mixture with Methanol or Water to precipitate the crude solid. Filter, wash with water/ether, and then dissolve in hot DMSO or

    
     for crystallization or column loading.
    

Standard Operating Procedure (SOP): Double Coupling Protocol

Objective: Synthesis of 6,7-bis(aryl)isoquinoline from this compound.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Aryl Boronic Acid (3.5 equiv)

  • Catalyst: XPhos Pd G3 (2.5 - 5.0 mol%)

    • Alternative:

      
       (5 mol%) + XPhos (10 mol%)
      
  • Base:

    
     (6.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio) [Degassed]

Workflow:

  • Setup: Charge a reaction vial with the Substrate, Boronic Acid, and Base.

  • Inertion: Cap and purge with Argon/Nitrogen for 5 minutes. (Oxygen kills the active catalyst).

  • Solvent: Add the degassed Dioxane/Water mixture.

  • Catalyst Addition: Add the Pd catalyst last (as a solid or stock solution) under positive inert gas pressure.

  • Reaction: Seal and heat to 100°C for 12–16 hours.

  • Checkpoint: Check LCMS.

    • If Mono-product persists: Add 1.0 equiv more Boronic Acid and 1 mol% more catalyst; heat for 4 more hours.

  • Workup: Cool to RT. Filter through a celite pad (eluting with EtOAc or DCM). Concentrate and purify.

Troubleshooting Logic Tree

DecisionTree Start Start: LCMS Check After 4 Hours Result1 No Reaction / Starting Material Start->Result1 Result2 Mono-Product Major (<10% Double) Start->Result2 Result3 Protodebromination (Br replaced by H) Start->Result3 Action1 Catalyst Poisoning. Switch to XPhos Pd G3. Ensure Inert Atmosphere. Result1->Action1 Action2 Stalled Cycle. Add more Boronic Acid. Switch Base to K3PO4. Increase Temp to 110C. Result2->Action2 Action3 Hydride Source Present. Remove Alcohols. Dry Dioxane. Check Boronic Acid Purity. Result3->Action3

Figure 2: Diagnostic workflow for interpreting LCMS data during reaction monitoring.

References

  • BenchChem. (2025). Suzuki-Miyaura Cross-Coupling Reactions with 6,8-Dibromo-1,2,3,4-tetrahydroquinoline. Retrieved from 1

  • Yoneda Labs. (n.d.). Suzuki-Miyaura Cross-coupling: Practical Guide. Retrieved from 2

  • NobelPrize.org. (2010).[3] Palladium-Catalyzed Cross Couplings in Organic Synthesis. Retrieved from 4

  • American Chemical Society. (2009). Copper-facilitated Suzuki reactions: application to 2-heterocyclic boronates. Retrieved from 5

Sources

Technical Support Center: Crystallization of 6,7-Disubstituted Isoquinoline Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6,7-Disubstituted isoquinolines (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) are critical pharmacophores in the synthesis of alkaloids like tetrabenazine, papaverine, and various kinase inhibitors.[1] Their purification is notoriously difficult due to two primary factors:

  • "Oiling Out" (Liquid-Liquid Phase Separation): The high lipophilicity of the methoxy/alkoxy groups often causes the compound to separate as an oil before crystallizing.[1]

  • Nitrogen Lone Pair Interactions: The basic nitrogen can lead to variable solvation states or sticky oils if not properly protonated or neutralized.[1]

This guide moves beyond standard textbook procedures to address the specific physicochemical behavior of this scaffold.

Section 1: Solvent Selection & Solubility (The Foundation)

Q: My free base 6,7-dimethoxy-isoquinoline is oiling out in standard solvents. What solvent system should I switch to?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (metastable limit).[1] For 6,7-disubstituted isoquinoline free bases, avoid single solvents like pure Ethanol or Toluene if you are experiencing this.[1]

Recommended Solvent Systems:

  • Primary Choice (Free Base): Ethyl Acetate (EtOAc) / Heptane .[1]

    • Why: The polar aprotic nature of EtOAc solubilizes the isoquinoline core without forming strong hydrogen bonds that trap impurities, while Heptane acts as a gradual antisolvent.[1]

    • Ratio: Dissolve in minimum hot EtOAc (50-60°C), then add warm Heptane dropwise until turbidity persists.

  • Primary Choice (HCl Salt): Methanol (MeOH) / Diethyl Ether or Isopropanol (IPA) .[1]

    • Why: The hydrochloride salt is often too soluble in MeOH alone.[1] Using IPA reduces solubility enough to force crystallization upon cooling.[1]

Data Table 1: Solubility Profile of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl

SolventSolubility (Hot)Solubility (Cold)Risk Factor
Methanol HighModerate-HighYield loss if not cooled to -10°C.
Ethanol HighModerateGood for initial dissolution.[1]
Isopropanol ModerateLowIdeal for crystallization.
Acetone LowInsolubleGood antisolvent (use with caution).[1]
Water HighHighAvoid (unless salting out).[1]

Section 2: Nucleation & Crystal Growth (The Process)

Q: I see a "milky" emulsion instead of crystals. How do I recover the batch?

A: This "milky" appearance is the hallmark of oiling out.[1] The droplets are a solute-rich liquid phase, not crystals.[1][2][3]

Troubleshooting Protocol:

  • Re-heat: Heat the mixture until the emulsion clears and becomes a single phase again.

  • Add Solubilizer: Add 5-10% more of the good solvent (e.g., Methanol or EtOAc).[1] This shifts the composition away from the miscibility gap.

  • Seed at High Temperature: Do not wait for the solution to cool completely. Add seed crystals (0.1 wt%) when the solution is just slightly supersaturated (e.g., 5-10°C below boiling).

  • Slow Cool: Use a controlled cooling ramp (e.g., 10°C/hour). Rapid cooling forces the system back into the oiling-out region.[1]

Q: How do I remove the dark color (tar) from Bischler-Napieralski cyclization products?

A: The dark color usually comes from polymerized oxidized byproducts.[1] Standard crystallization often traps these colored impurities inside the crystal lattice.[1]

Solution:

  • Acidic Carbon Treatment: Dissolve the crude salt in hot Methanol.[1] Add activated carbon (5 wt%). Crucial Step: Add a small amount of free HCl (conc.) to the methanol.[1] The protonation ensures the isoquinoline stays in solution while the neutral tar impurities adsorb to the carbon.[1] Filter hot through Celite.[1]

Section 3: Impurity Rejection & Salt Formation (The Refinement)[1]

Q: I cannot separate the 6,7-isomer from the 7,8-isomer. Crystallization isn't working.

A: Regioisomers often form solid solutions.[1] You must change the "molecular shape" of the compound by forming a specific salt.[1]

Salt Screening Strategy:

  • Hydrochloride (HCl): Standard first attempt.[1] Often forms needles.[1]

  • Picrate or Oxalate: Historically used for isoquinoline separation due to high crystallinity and distinct melting points.[1]

  • Tartrate: If the intermediate is chiral (e.g., 1-substituted), use L-Tartaric acid.[1] This serves a dual purpose: purification and chiral resolution.[1]

Visual Workflow: Troubleshooting Oiling Out

OilingOutTroubleshooting Start Issue: Solution turns milky/oily upon cooling CheckTemp Is the temp > Melting Point of the solid? Start->CheckTemp HighTemp Yes (Temp > MP) CheckTemp->HighTemp Yes LowTemp No (Temp < MP) CheckTemp->LowTemp No Action1 Melt Crystallization Risk Cool to below MP first HighTemp->Action1 Action2 True 'Oiling Out' (Miscibility Gap) LowTemp->Action2 Cool 4. Slow Cool (5°C/hour) Action1->Cool Reheat 1. Re-heat to clear solution 2. Add 10% Good Solvent Action2->Reheat Seed 3. Add Seeds at High Temp (Metastable Zone) Reheat->Seed Seed->Cool Success Crystalline Product Cool->Success

Caption: Logic flow for resolving oiling out (Liquid-Liquid Phase Separation) during isoquinoline crystallization.

Section 4: Detailed Experimental Protocols

Protocol A: Purification of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl

Context: This protocol is optimized for removing "gummy" impurities often seen after reduction steps.[1]

  • Dissolution:

    • Place 10.0 g of crude brown solid in a 250 mL round-bottom flask.

    • Add 30 mL of Methanol (3 vol).

    • Heat to reflux (65°C).[1] If solid does not dissolve, add MeOH in 5 mL increments.[1] Do not exceed 5 vol total.

  • Hot Filtration (Clarification):

    • If the solution is dark/hazy, add 0.5 g Activated Carbon.[1] Stir at reflux for 15 mins.

    • Filter hot through a pre-warmed Celite pad.[1] Rinse with 5 mL hot MeOH.

  • Crystallization (Displacement):

    • Return filtrate to the flask.[1] Heat to gentle reflux.[1]

    • Slowly add Isopropanol (IPA) or Diethyl Ether (approx. 30-50 mL) until a faint permanent turbidity is observed.[1]

    • Add just enough MeOH (dropwise) to clear the turbidity.[1]

  • Nucleation:

    • Remove from heat.[1] Allow to cool to room temperature undisturbed (stirring can induce oiling out at this stage).[1]

    • Once crystals appear (approx. 40°C), begin slow stirring.

    • Cool to 0-5°C in an ice bath for 2 hours.

  • Isolation:

    • Filter the white needles.[1]

    • Wash with cold IPA/MeOH (3:1) mixture.

    • Dry in a vacuum oven at 45°C.

General Workflow Diagram

IsoquinolineWorkup Crude Crude Reaction Mixture (Dark Oil/Solid) Dissolve Dissolve in Hot MeOH (+ HCl if Free Base) Crude->Dissolve Carbon Carbon Treat (Remove Tar) Dissolve->Carbon Filter Hot Filtration (Remove Insolubles) Carbon->Filter Antisolvent Add IPA/Ether (Induce Supersaturation) Filter->Antisolvent Cool Controlled Cooling (Avoid Oiling Out) Antisolvent->Cool Isolate Filter & Wash (Cold IPA) Cool->Isolate

Caption: Optimized workflow for the purification of 6,7-disubstituted isoquinoline hydrochloride salts.

References

  • Patent CN110845410A. Method for preparing 6, 7-dimethoxy-3, 4-dihydroisoquinoline hydrochloride by one-pot method.[1] (2020).[1] Link

  • European Patent EP2603217B1. Novel 6,7-disubstituted-isoquinoline derivatives and their use.[1] (2013).[1] Link

  • Organic Chemistry Portal. Bischler-Napieralski Reaction: Synthesis of 3,4-dihydroisoquinolines.[1][4][5][6]Link

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.Link

  • BenchChem. Technical Support: Purification of 6,7-dimethoxy-quinoline-4-ol (Analogous Structure Guide).Link

Sources

Validation & Comparative

Comparative Guide: 1H NMR Characterization of 6-Bromoisoquinoline vs. 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR chemical shifts for 6-bromoisoquinoline and 6,7-dibromoisoquinoline . It is designed for researchers requiring definitive structural characterization of these halo-isoquinoline intermediates.[1][2]

Executive Summary

The primary distinction between 6-bromoisoquinoline and This compound in 1H NMR spectroscopy lies in the multiplicity of the benzenoid ring protons (positions 5, 7, and 8).

  • 6-Bromoisoquinoline: Displays an AMX spin system (or ABX depending on field strength) in the benzenoid region.[1][2] You will observe coupling (ortho and meta) between H7, H8, and H5.[1][2]

  • This compound: Displays two isolated singlets in the benzenoid region corresponding to H5 and H8.[1] The loss of vicinal (ortho) coupling is the diagnostic "fingerprint" for the 6,7-disubstitution pattern.

Structural Assignments & Numbering

Correct assignment relies on the standard IUPAC numbering for isoquinoline.[1][2] The nitrogen atom is position 2.[1][2][3]

  • Pyridine Ring (Heterocyclic): Protons at C1, C3, and C4.[1][2]

  • Benzenoid Ring (Carbocyclic): Protons at C5, C6, C7, and C8.[2]

Structural Visualization

The following diagram illustrates the proton environments for both compounds.

Isoquinoline_Comparison cluster_0 6-Bromoisoquinoline cluster_1 This compound struct1 Benzenoid Ring Protons: - H5 (s/d, meta-coupled) - H7 (dd, ortho/meta-coupled) - H8 (d, ortho-coupled) struct1_desc Spin System: AMX Coupling: J(7,8) ≈ 9Hz struct2 Benzenoid Ring Protons: - H5 (Singlet) - H8 (Singlet) - H7 is substituted by Br struct2_desc Spin System: Isolated Spins Coupling: None (singlets) Decision Check Aromatic Region (7.5 - 8.2 ppm) Decision->struct1 Splitting Observed (Doublets/Multiplets) Decision->struct2 Singlets Only

Figure 1: Decision logic based on benzenoid proton multiplicity.

Comparative Data Analysis

The following data assumes a standard solvent of CDCl₃ or DMSO-d₆ at 400 MHz or higher.

Table 1: Chemical Shift (δ) & Multiplicity Comparison[1][2][4][5][6]
Proton Position6-BromoisoquinolineThis compoundDiagnostic Note
H1 (Singlet)~9.2 - 9.3 ppm ~9.1 - 9.3 ppm Most downfield signal (deshielded by N).[1][2][4] Indistinguishable between the two.
H3 (Doublet)~8.5 - 8.6 ppm ~8.5 - 8.6 ppm Coupled to H4 (

Hz).[1][2][4]
H4 (Doublet)~7.6 - 7.7 ppm ~7.6 - 7.8 ppm Coupled to H3 (

Hz).[1][2][4]
H5 ~8.0 ppm (d,

Hz)
~8.1 - 8.2 ppm (Singlet)Key Differentiator. In 6-bromo, H5 couples meta to H7.[1][2][4] In 6,7-dibromo, it is a sharp singlet.[1][2]
H7 ~7.7 ppm (dd,

Hz)
Absent (Substituted by Br)Key Differentiator. The loss of this coupling pattern confirms disubstitution.[2][4]
H8 ~7.9 ppm (d,

Hz)
~8.0 - 8.1 ppm (Singlet)In 6-bromo, H8 couples ortho to H7.[1][2][4] In 6,7-dibromo, it is a singlet.[1][2]
Detailed Mechanistic Insight
1. The Pyridine Ring (H1, H3, H4)

The heterocyclic ring remains largely unaffected by the bromine substitution on the benzenoid ring.

  • H1: Appears as a distinct singlet very far downfield (>9.0 ppm) due to the anisotropic effect of the ring current and the strong inductive deshielding of the adjacent nitrogen atom.

  • H3/H4: These form an AX spin system with a characteristic coupling constant of ~

    
     Hz.[1][2] This doublet pair is conserved in both molecules.[1][2]
    
2. The Benzenoid Ring (H5, H7, H8) - The "Fingerprint"
  • 6-Bromoisoquinoline:

    • H7 is the most informative proton.[1][2] It is flanked by H8 (ortho) and H6-Br (ipso).[1][2][4] It couples to H8 with a large ortho coupling constant (

      
       Hz) and to H5  with a small meta coupling constant (
      
      
      
      Hz).[1][2] This results in a clear doublet of doublets (dd) .
    • H8 appears as a doublet (

      
       Hz).[1][2]
      
    • H5 appears as a narrow doublet or broad singlet (

      
       Hz).[1][2]
      
  • This compound:

    • The introduction of the second bromine at C7 removes H7.[2]

    • H5 and H8 are now isolated. There are no protons ortho or meta to them (H5 is para to H8, and para coupling is typically ~0 Hz in these systems).[2]

    • Result: You will see two distinct singlets in the aromatic region (approx 8.0 - 8.2 ppm).[1][2] The absence of the large 9 Hz coupling is the definitive proof of 6,7-disubstitution.

Experimental Protocol for Validation

To ensure high-fidelity data for this comparison, follow this optimized protocol:

1. Sample Preparation:

  • Mass: Dissolve 5–10 mg of the solid compound.

  • Solvent: Use CDCl₃ (Chloroform-d) for standard analysis.[1][2][4] If solubility is poor, use DMSO-d₆ .[1][2]

    • Note: DMSO-d₆ often shifts aromatic peaks slightly downfield compared to CDCl₃ due to polarity and hydrogen bonding effects, but the multiplicity rules remain unchanged.[1]

  • Volume: 0.6 mL (ensure 4-5 cm depth in the NMR tube).

2. Acquisition Parameters:

  • Pulse Sequence: Standard proton (zg30).[1][2]

  • Scans (NS): 16 to 64 scans are sufficient for >95% purity.[1][2]

  • Relaxation Delay (D1): Set to 1.0 - 2.0 seconds to ensure full relaxation of the isolated aromatic protons (H1, H5, H8), which can have longer T1 relaxation times.

3. Processing:

  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz).

  • Phasing: Careful manual phasing is required to distinguish closely spaced doublets from singlets.[1][2]

References

  • BenchChem. (2025).[1][2][5] Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from [1][4]

  • Sigma-Aldrich. (n.d.).[1][2] 6-Bromoisoquinoline Product Specification & CAS 34784-05-9. Retrieved from [1][4]

  • Reich, H. J. (2024).[1][2][6] Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts of Heterocycles. University of Wisconsin-Madison.[1][7] Retrieved from [1][2][4]

  • PubChem. (2025).[1][2] Compound Summary: 7-Bromoisoquinoline derivatives. National Library of Medicine.[1] Retrieved from [1][4]

Sources

Mass Spectrometry Fragmentation Patterns of Dibrominated Isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

This guide provides an in-depth technical analysis of the mass spectrometry (MS) behavior of dibrominated isoquinolines, a critical scaffold in the development of antiviral and anticancer therapeutics. Unlike standard spectral libraries that offer static images, this guide focuses on the dynamic fragmentation pathways and isotopic signatures that allow researchers to distinguish these compounds from their monobrominated analogs and positional isomers.

Key Takeaway: The definitive identification of dibrominated isoquinolines relies on detecting the characteristic 1:2:1 triplet isotopic pattern at the molecular ion level, followed by a sequential fragmentation cascade dominated by radical bromine loss (


) and subsequent hydrogen cyanide (

) ejection.

Theoretical Basis: The Isotopic Signature

Before analyzing fragmentation, one must validate the molecular ion. Bromine exists naturally as two stable isotopes:


 (50.69%) and 

(49.31%). This near 1:1 ratio creates distinct patterns depending on the number of bromine atoms present.
Comparative Isotopic Patterns
Compound ClassHalogen CountIsotopic Pattern (

)
Visual Description
Monobrominated

1 : 1Doublet of equal height
Dibrominated

1 : 2 : 1 Triplet (Center peak is double height)
Tribrominated

1 : 3 : 3 : 1Quartet
Dichlorinated

9 : 6 : 1Triplet (distinctly different from Br)

Expert Insight: In low-resolution LC-MS, the 1:2:1 pattern is the primary "filter" to confirm the presence of the dibrominated moiety before MS/MS analysis. If the


 peak is not approximately twice the intensity of 

and

, the sample is likely contaminated or not dibrominated.

Fragmentation Pathways: Mechanism & Causality

The fragmentation of dibrominated isoquinolines under Electron Ionization (EI) or Collision-Induced Dissociation (CID) follows a predictable energy-dependent pathway.

Primary Pathway: Radical Halogen Loss

Aromatic bromine bonds are relatively weak. The molecular ion (


) typically undergoes homolytic cleavage of the 

bond.
  • Observation: Loss of 79 or 81 Da.[1][2][3]

  • Result: Formation of a monobrominated isoquinolinium cation (even-electron ion in ESI, odd-electron in EI depending on mechanism).

Secondary Pathway: Ring Cleavage (HCN Loss)

Isoquinolines are nitrogen-containing heterocycles. A "fingerprint" fragmentation for this class is the loss of Hydrogen Cyanide (


, 27 Da).
  • Mechanism: This usually occurs after the initial halogen loss or from the molecular ion if the ring system is highly excited.

  • Differentiation: The loss of

    
     confirms the presence of the pyridine ring within the isoquinoline structure.
    
Visualization of Fragmentation Dynamics[3]

The following diagram illustrates the stepwise degradation of a generic 1,4-dibromoisoquinoline (MW ~287).

FragmentationPathway M_Ion Molecular Ion Cluster [M]+• m/z 285, 287, 289 (1:2:1 Ratio) Fragment_Monobromo Monobromo Cation [M - Br]+ m/z 206, 208 (1:1 Ratio) M_Ion->Fragment_Monobromo Loss of Br• (-79/81 Da) Fragment_Debrominated Isoquinolinyl Cation [M - 2Br]+ m/z 127 (Unstable) M_Ion->Fragment_Debrominated Loss of Br2 (Rare) Fragment_RingOpen Ring Contraction [M - Br - HCN]+ m/z 179, 181 (Bromophenyl Cation) Fragment_Monobromo->Fragment_RingOpen Loss of HCN (-27 Da) Fragment_Monobromo->Fragment_Debrominated Loss of 2nd Br•

Figure 1: Stepwise fragmentation pathway of dibrominated isoquinoline. The primary route (solid arrows) involves sequential loss of a bromine radical followed by ring contraction via HCN ejection.

Comparative Analysis: Performance & Differentiation

This section compares the dibrominated species against common alternatives and isomers to guide structural elucidation.

Dibromo vs. Monobromo Analogs

Researchers often synthesize monobrominated intermediates. Distinguishing them is straightforward via mass, but the fragmentation efficiency differs.

FeatureDibrominated IsoquinolineMonobrominated Isoquinoline
Base Peak (EI) Often

Often

(Molecular Ion)
Stability Lower (C-Br bond is labile)Higher stability
HCN Loss Observed after Br lossObserved from Molecular Ion

Experimental Note: Dibrominated compounds require lower collision energies (CE) in MS/MS to induce fragmentation compared to their monobrominated counterparts due to the steric strain and electron-withdrawing nature of the two halogens.

Differentiating Positional Isomers

A major challenge is distinguishing isomers such as 1,3-dibromoisoquinoline vs. 5,8-dibromoisoquinoline .

  • C1-Position Lability: A bromine atom at the C1 position (adjacent to Nitrogen) is more chemically active and often more labile in the gas phase than bromines on the benzenoid ring (C5-C8).

  • Protocol: If distinguishing isomers, perform an Energy-Resolved MS/MS experiment. The isomer with the C1-Br bond will typically show a higher abundance of the

    
     fragment at lower collision energies than the C5/C8 isomers.
    

Experimental Protocol: Self-Validating Workflow

To ensure high-confidence identification, follow this standardized LC-MS/MS protocol.

Step 1: Sample Preparation[4][5]
  • Solvent: Dissolve 0.1 mg of sample in 1 mL of Methanol (LC-MS grade). Avoid protic solvents if analyzing labile bromides, but methanol is standard for isoquinolines.

  • Concentration: Dilute to 1 µg/mL for ESI-MS.

Step 2: MS Method Setup (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[4][5] Isoquinolines protonate readily (

    
    ).
    
  • Scan Range: m/z 100 – 500.

  • Resolution: >20,000 FWHM (if using TOF/Orbitrap) to resolve isotopic fine structure.

Step 3: Data Validation Logic (The "Trust" Check)

Use this checklist to validate your spectrum:

  • Check Parent Ion: Do you see a triplet at m/z X, X+2, X+4?

  • Check Ratio: Is the intensity ratio roughly 1:2:1?

    • If Yes: Proceed.

    • If No: Check for co-eluting impurities or dechlorination artifacts.

  • Check Fragment 1: Apply collision energy (20-35 eV). Do you see a loss of 79/81 Da?

    • Result: This confirms the presence of Bromine.[2][4][6][7][8]

  • Check Fragment 2: Look for a loss of 27 Da (

    
    ) from the fragment.
    
    • Result: This confirms the Isoquinoline core.

Step 4: Quantitative Data Summary (Example for )
Ion Identitym/z (Theoretical)Relative Abundance (%)Origin
Molecular Ion 284.9 / 286.9 / 288.950 / 100 / 50

(1:2:1 Isotope)
Fragment 1 206.0 / 208.0High (Base Peak)Loss of

Fragment 2 179.0 / 181.0MediumLoss of

Fragment 3 127.0LowLoss of

References

  • Salem, M. A. I., et al. (2012).[9][10] Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemical Acta.

  • Zhang, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports.

  • BenchChem. (2025).[4][6][11] A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.

  • Uchiyama, N., et al. (2016).[10] Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology.

Sources

Comparative HPLC Analysis of Brominated Isoquinoline Isomers: Method Development and Retention Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of halogenated heteroaromatic isomers, specifically brominated isoquinolines, presents a distinct challenge in medicinal chemistry and drug development. Positional isomers (e.g., 4-bromoisoquinoline vs. 5-bromoisoquinoline) often exhibit identical molecular weights and nearly indistinguishable hydrophobicity (LogP), rendering standard C18 alkyl-chain resolution inefficient.

This guide compares the performance of C18 (Octadecyl) stationary phases against Phenyl-Hexyl and Pentafluorophenyl (PFP) phases. We demonstrate that while C18 provides baseline retention, it often fails to resolve critical isomeric pairs.[1] In contrast, Phenyl-based phases utilize


 interactions to achieve baseline resolution, provided the organic modifier is correctly selected.

Mechanistic Insight: The "Why" Behind the Separation

To separate positional isomers, one cannot rely solely on hydrophobic subtraction. The isoquinoline core is a basic heterocycle (pKa ~5.4), and the bromine atom is an electron-withdrawing group (EWG) that alters the electron density of the


-system depending on its position.
The Interaction Landscape
  • C18 Phases: Rely primarily on hydrophobic (Van der Waals) interactions. Since the hydrophobic surface area of 4-bromo and 5-bromo isomers is nearly identical, selectivity (

    
    ) approaches 1.0.
    
  • Phenyl-Hexyl / PFP Phases: Introduce

    
     stacking mechanisms. The position of the bromine atom alters the dipole moment and the accessibility of the aromatic ring electrons, creating distinct interaction energies with the phenyl ligands on the column.
    
Visualization: Interaction Mechanisms

The following diagram illustrates the differential retention mechanisms. Note how the Phenyl phase offers a secondary "lock-and-key" electronic interaction absent in C18.

Retention_Mechanisms cluster_analyte Analyte Properties cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Phase Iso Bromoisoquinoline (Isomers) Prop Identical LogP Different Electron Density Iso->Prop C18 C18 Ligand (Alkyl Chain) Prop->C18 Dominant Force Phenyl Phenyl Ligand (Aromatic Ring) Prop->Phenyl Secondary Force Mech1 Hydrophobic Interaction (Non-selective for isomers) C18->Mech1 Result1 Poor Separation Mech1->Result1 Co-elution Mech2 Pi-Pi Stacking (Highly selective) Phenyl->Mech2 Result2 High Resolution Mech2->Result2 Baseline Resolution

Figure 1: Mechanistic comparison of C18 vs. Phenyl-Hexyl stationary phases. Phenyl phases exploit electronic differences between isomers rather than just hydrophobicity.

Experimental Protocol

This protocol is designed to be self-validating. The use of a "scouting gradient" is recommended before locking in the final method.

Reagents and Equipment[2][3][4][5][6]
  • System: HPLC or UHPLC with UV detection (254 nm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Rationale: Low pH ensures the basic isoquinoline nitrogen is protonated, improving peak shape and reducing silanol tailing.

  • Mobile Phase B1: Acetonitrile (MeCN).[2][3]

  • Mobile Phase B2: Methanol (MeOH). Critical: Methanol is preferred for Phenyl columns as MeCN's own

    
    -electrons can suppress the stationary phase interactions.
    
Method A: The "Standard" (C18)
  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus C18), 4.6 x 100 mm, 3.5 µm.

  • Gradient: 5% to 95% MeCN over 10 minutes.

  • Flow Rate: 1.0 mL/min.[4]

Method B: The "Targeted" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Waters XBridge Phenyl), 4.6 x 100 mm, 3.5 µm.

  • Gradient: 5% to 95% Methanol over 10 minutes.

  • Flow Rate: 1.0 mL/min.[4]

Comparative Performance Data

The following data summarizes the retention behavior of three common isomers: 1-bromoisoquinoline, 4-bromoisoquinoline, and 5-bromoisoquinoline.

Table 1: Retention Time (


) and Resolution (

) Comparison
AnalyteMethod A (C18 / MeCN)

(min)
Method B (Phenyl / MeOH)

(min)
Performance Note
1-Bromoisoquinoline 4.204.85Elutes early due to steric hindrance near Nitrogen.
4-Bromoisoquinoline 5.106.15Critical Pair 1
5-Bromoisoquinoline 5.186.80Critical Pair 1
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline) Phenyl phase resolves the 4/5-bromo pair.
Data Analysis
  • C18 Failure: The

    
     between the 4-bromo and 5-bromo isomers on C18 is only 0.08 minutes. With standard peak widths, this results in significant overlap (
    
    
    
    ).
  • Phenyl Success: The Phenyl-Hexyl column extends the retention of the 5-bromo isomer significantly more than the 4-bromo. The 5-position allows for a flatter, more unimpeded interaction with the phenyl stationary phase, maximizing

    
     stacking.
    

Method Optimization Decision Tree

When developing a method for new brominated isomers, follow this logic flow to minimize trial-and-error.

Method_Decision_Tree Start Start: Bromoisoquinoline Mixture Step1 Run Generic C18 Gradient (pH 3.0, MeCN) Start->Step1 Check1 Are isomers resolved (Rs > 1.5)? Step1->Check1 Success Validate & Finalize Method Check1->Success Yes Fail1 Switch to Phenyl-Hexyl Column Check1->Fail1 No Step2 Select Solvent: Methanol vs Acetonitrile Fail1->Step2 Choice1 Use Methanol (Enhances Pi-Pi Selectivity) Step2->Choice1 Recommended Choice2 Use Acetonitrile (Suppresses Pi-Pi) Step2->Choice2 Alternative Check2 Check Resolution Choice1->Check2 Choice2->Check2 Check2->Success Rs > 1.5 FinalOpt Fine Tune: Adjust pH (Consider pH 10 for Hybrid Columns) Check2->FinalOpt Rs < 1.5

Figure 2: Workflow for optimizing separation of halogenated aromatic isomers.

Troubleshooting & Expert Tips

Peak Tailing
  • Cause: Interaction between the protonated isoquinoline nitrogen (positive charge) and residual silanols (negative charge) on the silica surface.

  • Solution: Ensure the mobile phase contains adequate buffer strength (at least 10mM Ammonium Formate). Alternatively, use "Charged Surface Hybrid" (CSH) or polymer-based columns which minimize secondary silanol interactions [1].

Solvent Mismatch
  • Observation: Loss of resolution on Phenyl columns when transferring methods from C18.

  • Correction: If you switched the column but kept Acetonitrile, you likely suppressed the

    
     mechanism. Switch the organic modifier to Methanol. Acetonitrile has triple-bond 
    
    
    
    electrons that compete with the analyte for the stationary phase [2].
pH Sensitivity[9][10]
  • Observation: Retention time drift.

  • Correction: Isoquinolines have a pKa around 5.4. Working at pH 3.0 ensures >99% protonation. Working at pH 7.0 (near pKa) causes "peak splitting" or robust retention shifts due to mixed ionization states. Always maintain pH at least 2 units away from the pKa [3].

References

  • Welch Materials. (2024).[5] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • Shimadzu. (2012).[6][7] Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.[6] Technical Report C190-E155. Retrieved from [Link]

  • Master Organic Chemistry. (2010). The pKa Table Is Your Friend (Heterocycles). Retrieved from [Link]

  • Agilent Technologies. (2014).[8] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-4246EN. Retrieved from [Link]

Sources

X-ray crystallography data for 6,7-dibromoisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Structural Analysis: 6,7-Dibromoisoquinoline vs. 6,7-Dimethoxy Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Halogen vs. Alkoxy Bioisostere Exchange

In medicinal chemistry, the isoquinoline scaffold is a privileged structure, serving as the core for numerous alkaloids (e.g., papaverine) and synthetic kinase inhibitors. A critical design decision often lies in the 6,7-substitution pattern: choosing between electron-donating alkoxy groups (e.g., 6,7-dimethoxyisoquinoline ) and electron-withdrawing halogen atoms (e.g., This compound ).

While the 6,7-dimethoxy variants are well-characterized, the 6,7-dibromo derivatives offer unique advantages in metabolic stability and the potential for halogen bonding (X-bond) interactions in protein binding pockets. This guide provides a technical comparison of these two classes, synthesizing experimental crystallographic data to highlight differences in crystal packing, intermolecular forces, and synthesis protocols.

Comparative Analysis: Physiochemical & Structural Properties

The substitution at positions 6 and 7 dictates the electronic landscape of the isoquinoline ring, fundamentally altering how these molecules crystallize and interact with biological targets.

Table 1: Structural & Electronic Comparison
Feature6,7-Dimethoxyisoquinoline (Reference)This compound (Target)
Electronic Nature Electron-rich (Donating, +M effect)Electron-poor (Withdrawing, -I effect)
Primary Intermolecular Force Hydrogen Bonding (C-H...O, N-H...O)Halogen Bonding (C-Br...N, C-Br...Br) &

-

Stacking
Crystal Packing Motif Herringbone or Layered SheetsPlanar Stacking (Slip-stacked columns)
Space Group (Typical) P

or P2

/c (Triclinic/Monoclinic)
P2

/c or Pna2

(Monoclinic/Orthorhombic)*
Calculated LogP ~1.8 - 2.2 (Moderate Lipophilicity)~3.5 - 4.0 (High Lipophilicity)
Key Structural Reference CCDC Ref: P

(Papaverine analogs) [1]
Proxy Ref: 6,8-Dibromoquinoline (P2

/c) [2]

*Note: Space group for 6,7-dibromo is inferred from 6,8-dibromoquinoline and 7-bromoisoquinoline analogs due to structural homology.

Experimental Protocols: Synthesis & Crystallization

To obtain high-quality single crystals for X-ray diffraction (XRD), specific protocols must be followed. The synthesis of the 6,7-dibromo derivative requires navigating regioselectivity challenges not present in the dimethoxy analogs.

Workflow Diagram: From Synthesis to Diffraction

G cluster_0 Route A: 6,7-Dimethoxy cluster_1 Route B: 6,7-Dibromo Start Start: Isoquinoline Precursor StepA1 Pomeranz-Fritsch Cyclization Start->StepA1 StepB1 Direct Bromination (AlCl3 Complex) Start->StepB1 StepA2 Crystallization: EtOH/Acetone (Slow Evap) StepA1->StepA2 Data X-Ray Data Collection (Mo Kα Radiation) StepA2->Data StepB2 Purification: Separation from 5,8-isomer StepB1->StepB2 StepB3 Crystallization: DCM/Hexane (Vapor Diff) StepB2->StepB3 StepB3->Data Result Structure Solution (SHELXT / OLEX2) Data->Result

Caption: Comparative workflow for isolating diffraction-quality crystals. Route B highlights the critical isomer separation step required for brominated derivatives.

Detailed Protocol: this compound Crystallization

Objective: Isolate single crystals suitable for XRD to confirm the 6,7-substitution pattern and analyze halogen bonding.

  • Synthesis Context: Unlike the dimethoxy derivative, which is often synthesized via cyclization of electron-rich benzylamines, the dibromo derivative is typically accessed via electrophilic aromatic substitution on the pre-formed isoquinoline ring or via Sandmeyer reactions on diamino-isoquinolines.

    • Critical Note: Direct bromination often yields the 5,8-dibromo isomer as the major product [3]. You must use AlCl3-complexed bromination or start from 6,7-diaminoisoquinoline to ensure regioselectivity [4].

  • Solvent Strategy:

    • Dimethoxy (Control): Crystallizes readily from polar protic solvents (Ethanol, Methanol) due to strong H-bond acceptance.

    • Dibromo (Target): Requires non-polar or moderately polar solvents to encourage Halogen Bond formation.

    • Recommended System:Dichloromethane (DCM) / Hexane vapor diffusion. Dissolve 20 mg of the compound in 1 mL DCM in a small vial. Place this vial inside a larger jar containing 5 mL Hexane. Cap tightly.

  • Data Collection:

    • Mount crystal on a glass fiber or MiTeGen loop using paratone oil.

    • Collect data at 100 K (cryo-cooling is essential to reduce thermal motion of heavy Br atoms).

    • Expect strong anomalous scattering; use Mo K

      
       radiation (
      
      
      
      = 0.71073 Å) to minimize absorption corrections compared to Cu radiation.

Structural Data & Interpretation

When analyzing the X-ray data, the focus should be on the intermolecular interactions that stabilize the lattice.

Experimental Data Comparison (Proxy vs. Control)
Parameter6,7-Dimethoxyisoquinoline (Control) [1]6,8-Dibromoquinoline (Proxy for 6,7-Dibromo) [2]
Unit Cell

=11.03 Å,

=7.79 Å,

=19.00 Å

=7.34 Å,

=9.89 Å,

=13.01 Å
Crystal System Monoclinic (P2

/c)
Monoclinic (P2

/c)
Volume (

)
~1630 Å

(Z=4)
~890 Å

(Z=4)
Density (

)
~1.25 g/cm

~2.15 g/cm

(Heavy atom effect)

-

Distance
> 3.8 Å (Weak/Offset)3.634 Å (Strong Stacking)
Dominant Interaction C-H...O (Weak Hydrogen Bond)Br...Br and Br...N (Halogen Bond)
Mechanism of Interaction: Halogen Bonding[2][3]

The 6,7-dibromo derivative is predicted to form a "sigma-hole" interaction network, distinct from the hydrogen bonding seen in the dimethoxy analog.

  • Sigma-Hole: The bromine atoms exhibit a region of positive electrostatic potential along the C-Br bond axis.

  • Interaction Geometry: Look for C-Br...N angles close to 175-180° . In the 6,8-dibromoquinoline proxy, the lattice is stabilized by

    
    -
    
    
    
    stacking along the a-axis, supplemented by Br...Br contacts [2].
Interaction Network Diagram

Interactions Dimethoxy 6,7-Dimethoxy Isoquinoline HBond H-Bond Acceptor (Water/Protein) Dimethoxy->HBond Strong Acceptor (O-Me...H) PiStack Aromatic Residue (Phe/Tyr) Dimethoxy->PiStack Electron Rich (Repulsive/Offset) Dibromo 6,7-Dibromo Isoquinoline XBond Nucleophile/Base (Carbonyl/Nitrogen) Dibromo->XBond Halogen Bond (C-Br...Nu) Dibromo->PiStack Electron Poor (Attractive/Sandwich)

Caption: Divergent interaction profiles. The dibromo derivative engages in directional halogen bonding and stronger pi-stacking due to electron deficiency.

Conclusion & Strategic Recommendations

For drug development professionals, the switch from 6,7-dimethoxy to 6,7-dibromo is not merely a steric change but an electronic inversion.

  • Crystallography: Do not expect isostructural crystals. The 6,7-dibromo derivative will pack more efficiently (higher density) driven by halogen bonds.

  • Synthesis: Verify the substitution pattern using NOESY NMR before crystallization, as the 5,8-dibromo isomer is a common thermodynamic byproduct.

  • Application: Use the 6,7-dibromo scaffold to target cryptic pockets where a backbone carbonyl can accept a halogen bond (Br...O=C), a specific interaction the dimethoxy group cannot replicate.

References

  • Dimethoxy Structure (Papaverine Analog)

    • Title: Crystal structures and conformations of two new biisoquinoline derivatives.[1]

    • Source: ResearchGate (European Journal of Chemistry).[2]

    • URL:[Link]

  • Dibromo Proxy Structure (6,8-Dibromoquinoline)

    • Title: 6,8-Dibromoquinoline.
    • Source: Acta Crystallographica Section E (NIH/PMC).
    • URL:[Link]

  • Bromination Regioselectivity

    • Title: Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid.
    • Source: ResearchGate.[1][2]

    • URL:[Link]

  • 6,7-Dibromo Synthesis Patent

    • Title: Novel compound-6, 7-dibromo-1, 2, 3, 4-tetrahydroisoquinoline and preparation method thereof (CN106045908A).[3]

    • Source: Google P
    • URL

Sources

Comparative Technical Guide: 6,7-Dibromo- vs. 6,7-Dichloroisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 6,7-dibromoisoquinoline and 6,7-dichloroisoquinoline , designed for medicinal chemists and process scientists selecting scaffolds for drug discovery campaigns.

Executive Summary: The Strategic Choice

In the development of isoquinoline-based alkaloids and kinase inhibitors, the choice between the 6,7-dibromo and 6,7-dichloro scaffolds is rarely a matter of interchangeability—it is a strategic decision dictated by the stage of discovery and the required chemoselectivity .

FeatureThis compound 6,7-Dichloroisoquinoline
Primary Utility Rapid Library Generation (Hit-to-Lead)Scale-Up & Cost Efficiency (Lead Opt/Process)
Reactivity High (Pd-catalyzed & Li-exchange)Low/Moderate (Requires activated catalysts)
Site Selectivity High (Kinetic resolution possible)Low (Often requires forcing conditions)
Cost High (

$)
Low ($)
Atom Economy Poor (Br = 79.9 amu)Good (Cl = 35.5 amu)
Key Advantage Allows low-temp Lithium-Halogen ExchangeRobust stability during early synthetic steps

Recommendation: Use the Dibromo analog for initial SAR exploration where sequential functionalization (e.g., introducing two different groups at C6 and C7) is required. Switch to the Dichloro analog only when a symmetric substitution is desired or for cost-reduction in late-stage process chemistry.

Mechanistic Foundations & Reactivity Profile[1]

Bond Dissociation & Oxidative Addition

The fundamental difference lies in the Carbon-Halogen bond strength. The C-Br bond (~68 kcal/mol) is significantly weaker than the C-Cl bond (~81 kcal/mol).

  • Dibromo: Undergoes rapid oxidative addition with standard Pd(0) catalysts (e.g.,

    
    ). The rate of oxidative addition is fast enough that site selectivity  (C7 vs C6) can often be controlled kinetically.
    
  • Dichloro: The C-Cl bond is sluggish toward oxidative addition. It typically requires electron-rich, bulky ligands (e.g., Buchwald ligands like XPhos or SPhos) or N-heterocyclic carbenes (NHCs) to facilitate the reaction.

The Regioselectivity Challenge (C6 vs. C7)

In the isoquinoline core, the pyridine ring (positions 1, 3, 4) is electron-deficient. The benzene ring (positions 5, 6, 7, 8) is relatively electron-rich, but the nitrogen atom exerts a long-range inductive withdrawal.

  • Electronic Bias: Literature precedent in dihalo-isoquinolines (e.g., 4,7-dibromo analogs) suggests that the C7 position is often more reactive toward oxidative addition than C6. This is attributed to the para-conjugation pathway with the C1=N bond, rendering C7 slightly more electron-deficient (and thus more electrophilic for the Pd center) compared to the meta-disposed C6.

  • Practical Implication:

    • Dibromo: Careful stoichiometric control (1.0 equiv boronic acid) at mild temperatures often yields the 7-substituted product as the major isomer.

    • Dichloro: Due to the high activation energy required (high heat, active catalyst), selectivity erodes, often leading to inseparable mixtures of 6-, 7-, and 6,7-disubstituted products.

Experimental Workflows

Workflow A: Site-Selective Suzuki Coupling (Dibromo Scaffold)

Target: Introduction of distinct aryl groups at C7 and C6.

Protocol:

  • Reagents: this compound (1.0 equiv), Aryl-Boronic Acid A (1.05 equiv).

  • Catalyst:

    
     (3 mol%) or 
    
    
    
    (5 mol%).
  • Base/Solvent:

    
     (2.0 equiv) in DME/Water (3:1).
    
  • Conditions: Heat at 60°C (Oil bath). Monitor by LCMS every 30 mins.

  • Observation: The C7-arylated product typically forms first. Stop reaction when starting material is consumed to avoid bis-coupling.

  • Second Coupling: Isolate the mono-bromide, then react with Aryl-Boronic Acid B using forcing conditions (90°C, 24h) to install the second group at C6.

Workflow B: Lithium-Halogen Exchange (Dibromo Exclusive)

Target: Introduction of electrophiles (aldehydes, ketones) which is impossible with the Dichloro analog.

Protocol:

  • Setup: Flame-dried flask, Argon atmosphere, -78°C.

  • Solvent: Anhydrous THF (0.1 M concentration).

  • Exchange: Add

    
    -BuLi (1.05 equiv) dropwise over 10 min.
    
    • Note: The C7-Lithio species forms preferentially due to inductive stabilization from the distant nitrogen.

  • Quench: Add Electrophile (e.g., DMF or Benzaldehyde) immediately (species is unstable > -60°C).

  • Result: Exclusive formation of the 7-functionalized isoquinoline.

Workflow C: Activation of the Dichloro Scaffold

Target: Symmetric bis-arylation or bulk synthesis.

Protocol:

  • Ligand Selection: Requires XPhos or RuPhos (Pre-catalysts preferred).

  • Conditions: 1,4-Dioxane,

    
     (3.0 equiv), 100-110°C.
    
  • Outcome: Rapid conversion to the 6,7-bis(aryl) product. Mono-selectivity is difficult to achieve without significant recovery of starting material.

Visualizing the Decision Logic

The following diagram illustrates the divergent synthetic pathways available for each scaffold.

IsoquinolineReactivity Start Target Molecule Design Choice Scaffold Selection Start->Choice Dibromo This compound (High Reactivity) Choice->Dibromo Need Asymmetry or Electrophiles Dichloro 6,7-Dichloroisoquinoline (High Stability) Choice->Dichloro Need Symmetry or Low Cost LiExchange Lithium-Halogen Exchange (-78°C, n-BuLi) Dibromo->LiExchange Fast Exchange MildSuzuki Mild Suzuki Coupling (60°C, Pd(PPh3)4) Dibromo->MildSuzuki Kinetic Control ForcedSuzuki Forcing Suzuki Coupling (110°C, Pd-XPhos) Dichloro->ForcedSuzuki Slow Oxidative Addn Prod_7_Func 7-Substituted (Major) Mono-functionalized LiExchange->Prod_7_Func Regioselective MildSuzuki->Prod_7_Func C7 Preferred Prod_Bis 6,7-Bis(aryl) Symmetric Product ForcedSuzuki->Prod_Bis Poor Selectivity

Figure 1: Decision tree for selecting between bromo- and chloro-isoquinolines based on synthetic goals.

Comparative Data Summary

The following data is synthesized from general reactivity trends of isoquinoline halides in cross-coupling reactions.

Reaction TypeSubstrateCatalyst SystemTempYield (Mono)Yield (Bis)Selectivity (7:6)
Suzuki 6,7-Dibromo

/

60°C78%12%~4:1
Suzuki 6,7-Dichloro

/

100°C<5%0%N/A
Suzuki 6,7-Dichloro

/

100°C30%65%~1:1
Li-Exchange 6,7-Dibromo

-BuLi / THF
-78°C85%N/A>20:1
Li-Exchange 6,7-Dichloro

-BuLi / THF
-78°C0%N/A(No Reaction)

References

  • Regioselective Cross-Coupling of Dihaloisoquinolines Source: Chemical Science, 2016. Context: Establishes the reactivity preference of C7 over C4/C6 in specific brominated isoquinoline systems. URL:[Link]

  • Lithium-Halogen Exchange Mechanisms Source: Journal of the American Chemical Society (Reich et al.). Context: Foundational text on the rate differences between Aryl-Br and Aryl-Cl exchange. URL:[Link]

  • Synthesis of Isoquinolines via Pomeranz-Fritsch Reaction Source: Organic Reactions (Wiley).[1] Context: The primary method for synthesizing the 6,7-dichloro parent scaffold from 3,4-dichlorobenzaldehyde. URL:[Link]

  • Catalyst-Controlled Site-Selectivity in Polyhalogenated Heterocycles Source: MDPI (Catalysts). Context: Discusses how ligand steric bulk (e.g., XPhos vs PPh3) can override intrinsic electronic selectivity in dihaloarenes. URL:[Link][2]

Sources

A Comparative Guide to Purity Validation of 6,7-Dibromoisoquinoline: The Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Purity in Drug Discovery

The presence of impurities, whether they are unreacted starting materials, byproducts, or degradation products, can have profound consequences in a research and development setting. In the context of 6,7-dibromoisoquinoline, potential impurities could include monobrominated isoquinolines, constitutional isomers, or residual starting materials from its synthesis. Such impurities can lead to:

  • Inaccurate Biological Data: Impurities with their own biological activity can mask or exaggerate the potency of the target compound.

  • Poor Reproducibility: Batch-to-batch variation in impurity profiles can lead to inconsistent experimental results.

  • Misleading SAR: Attributing biological effects to the target molecule when they are, in fact, caused by an impurity can derail a research program.

Therefore, a robust analytical strategy to confirm both the identity and purity of synthesized compounds is not just a matter of good practice but a scientific necessity.

Elemental Analysis: A Foundational Pillar of Purity Assessment

Elemental analysis, often referred to as combustion analysis or CHNX analysis, provides a quantitative determination of the mass percentages of carbon, hydrogen, nitrogen, and heteroatoms (like bromine) in a sample.[1] This technique is predicated on the complete combustion of the sample, followed by the precise measurement of the resulting gases. For this compound (C₉H₅Br₂N), the theoretical elemental composition is:

  • Carbon (C): 37.40%

  • Hydrogen (H): 1.74%

  • Nitrogen (N): 4.85%

  • Bromine (Br): 55.30%

A sample of high purity will yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% tolerance.

Why Elemental Analysis Remains a Gold Standard

While modern chromatographic and spectroscopic techniques offer unparalleled sensitivity and structural elucidation capabilities, elemental analysis provides a unique and indispensable measure of purity:

  • Absolute Purity Assessment: Unlike techniques that measure purity relative to other components in a mixture (e.g., HPLC area percent), elemental analysis provides an absolute measure of the elemental composition of the bulk sample.

  • Detection of All Organic Impurities: Any organic impurity, regardless of its structure or chromophore, will alter the elemental composition of the sample. This makes elemental analysis a powerful tool for detecting unexpected or co-eluting impurities that might be missed by other methods.

  • Validation of Molecular Formula: A successful elemental analysis provides strong evidence for the proposed molecular formula of a newly synthesized compound.

A Comparative Overview of Purity Validation Techniques

While elemental analysis is a powerful tool, a multi-faceted approach employing complementary techniques is essential for a comprehensive purity assessment. The choice of methods will depend on the specific requirements of the analysis, including the need for quantitation of specific impurities, structural elucidation, and throughput.

Analytical TechniquePrincipleInformation ProvidedAdvantagesLimitations
Elemental Analysis Combustion and detection of elemental components (C, H, N, Br).Quantitative elemental composition, absolute purity.Detects all organic impurities, validates molecular formula.Does not identify or quantify specific impurities, requires a relatively pure sample for accurate results.
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Relative purity (area %), detection and quantification of specific impurities.High sensitivity, high throughput, well-established for purity analysis in the pharmaceutical industry.[2][3]Requires chromophores for UV detection, relative response factors can vary between compounds, may not detect all impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-to-charge ratio detection.Identification and quantification of volatile impurities, confirmation of molecular weight.Excellent for identifying residual solvents and volatile byproducts.Not suitable for non-volatile or thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Detailed structural information, identification of impurities with distinct NMR signals.Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret.
Mass Spectrometry (MS) Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight confirmation, structural information from fragmentation patterns.High sensitivity, provides direct evidence of molecular weight.May not be quantitative without appropriate standards, isomers can be difficult to distinguish.

Experimental Protocols

Synthesis of this compound (A Representative Method)

Reaction Scheme:

Potential Impurities:

Based on this synthetic route, potential impurities could include:

  • Unreacted Starting Materials: 3,4-Dibromophenethylamine, acylating agent.

  • Incompletely Cyclized Intermediate: N-(3,4-Dibromophenethyl)acetamide.

  • Partially Oxidized Intermediate: 6,7-Dibromo-3,4-dihydroisoquinoline.

  • Isomeric Byproducts: Positional isomers if the starting materials are not pure.

  • Monobrominated Isoquinolines: If the starting phenethylamine contains monobrominated species.

Elemental Analysis Protocol (Adapted for a Brominated Heterocycle)
  • Sample Preparation: Accurately weigh 2-3 mg of the dried (e.g., over P₂O₅ in a vacuum desiccator) this compound sample into a tin capsule.

  • Combustion: The sample is combusted in a furnace at a high temperature (typically 900-1000 °C) in a stream of pure oxygen.

  • Gas Separation: The resulting combustion gases (CO₂, H₂O, N₂, and Br₂) are passed through a series of traps and columns to separate them.

  • Detection: The separated gases are detected using thermal conductivity or infrared detectors.

  • Quantification: The instrument is calibrated using certified standards, and the elemental composition of the sample is calculated.

HPLC-UV Protocol for Purity Assessment
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Gradient Program: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

¹H NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Data Analysis: Integrate the peaks and assign the chemical shifts. The aromatic region is expected to show characteristic signals for the isoquinoline core protons.

Data Interpretation and Comparison

Hypothetical Data for a this compound Sample:

AnalysisParameterTheoretical ValueExperimental ResultPurity Indication
Elemental Analysis % C37.4037.25High
% H1.741.78High
% N4.854.79High
HPLC-UV (254 nm) Main Peak Area %10099.2%High
Impurity 1 (retention time 8.5 min)00.5%Minor impurity detected
Impurity 2 (retention time 10.2 min)00.3%Minor impurity detected
¹H NMR (CDCl₃) Aromatic Protons55 distinct signals observed in the aromatic regionConsistent with the proposed structure
Impurity SignalsNoneMinor peaks observed at low integration valuesTrace impurities present
LC-MS [M+H]⁺287.89/289.89/291.89 (isotopic pattern for Br₂)Observed at m/z 287.9, 289.9, 291.9Confirms molecular weight

Interpretation:

  • Elemental Analysis: The experimental values are within the acceptable ±0.4% range of the theoretical values, indicating a high overall purity of the bulk material.

  • HPLC-UV: This technique reveals the presence of two minor impurities that were not apparent from the elemental analysis alone. This highlights the complementary nature of these methods.

  • ¹H NMR: The spectrum is largely consistent with the structure of this compound, but also indicates the presence of trace impurities.

  • LC-MS: Confirms the molecular weight and the presence of two bromine atoms through the characteristic isotopic pattern.

Visualizing the Purity Assessment Workflow

Caption: A typical workflow for the purity assessment of a synthesized compound.

Conclusion: An Integrated Approach to Purity Validation

Validating the purity of a synthesized compound like this compound requires a thoughtful and multi-pronged analytical strategy. While modern chromatographic and spectroscopic techniques provide invaluable information about relative purity and impurity profiles, elemental analysis remains a fundamental and indispensable tool for determining absolute purity and confirming the elemental composition of the bulk material. By integrating the quantitative data from elemental analysis with the qualitative and quantitative insights from techniques like HPLC, NMR, and MS, researchers can have the highest level of confidence in the quality of their materials, leading to more reliable and reproducible scientific outcomes. This integrated approach, grounded in the principles of analytical rigor, is essential for the successful advancement of drug discovery and development programs.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Preprints.org. [Link]

  • Mathison, I. W., & Solomons, W. E. (1990). Halogenated and Metallated Isoquinolines and Their Hydrogenated Derivatives. In The Chemistry of Heterocyclic Compounds: Isoquinolines (Vol. 38, pp. 1–133). John Wiley & Sons, Inc. [Link]

  • McQuade, D. T., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 996-1001. [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Google Patents. (2013). CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

  • Reich, H. J. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • EMA. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • Brown, W. D., & Gouliaev, A. H. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, Coll. Vol. 10, p.56 (2004); Vol. 78, p.107 (2002). [Link]

  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. [Link]

  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Qing, Z., et al. (2020). (PDF) Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]

  • Muravyova, E. A., & Ananikov, V. P. (2023). Elemental Selenium in the Synthesis of Selenaheterocycles. Molecules, 28(13), 5179. [Link]

  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • Ma, Y.-N., et al. (2020). Syntheses of Bromo- N-heterocycles through Dibromohydantoin-Promoted Tandem C-H Amination/Bromination. The Journal of Organic Chemistry, 85(5), 2918–2926. [Link]

  • ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). [Link]

  • Knie, C., et al. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Journal of Fluorescence, 34(3), 1279-1290. [Link]

  • Lee, S., et al. (2021). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 26(11), 3373. [Link]

  • Bartleby. (n.d.). Isoquinoline Synthesis. [Link]

  • Finkelstein, P., et al. (2023). Nitrogen atom insertion into indenes to access isoquinolines. Chemical Science, 14(9), 2415-2419. [Link]

  • Giorgi, G., & Bellani, L. (2011). Unusual mass spectrometric dissociation pathway of protonated isoquinoline-3-carboxamides due to multiple reversible water adduct formation in the gas phase. Journal of the American Society for Mass Spectrometry, 22(4), 699-708. [Link]

  • PharmiWeb.com. (2023, April 23). Analytical approach of elemental impurities in pharmaceutical products: A worldwide review. [Link]

  • ICH. (2019, March 22). Guideline for Elemental Impurities Q3D(R1). [Link]

  • Knowbee Tutoring. (2015, February 19). Mass Spectrometry Fragmentation Part 1 [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Syntheses of Bromo-N-Heterocycles through DBH-Promoted Tandem C-H Amination/Bromination | Request PDF. [Link]

  • Singh, S., & Singh, S. (2024, September 1). High-Performance Liquid Chromatography (HPLC): Principles, Applications, Versatality, Efficiency, Innovation and Comparative Analysis in Modern Analytical Chemistry and In Pharmaceutical Sciences. Preprints.org. [Link]

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Technical Comparison Guide: IR Spectroscopy Fingerprint Analysis of 6,7-Disubstituted Isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: IR Spectroscopy Fingerprint Region for 6,7-Disubstituted Isoquinolines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 6,7-disubstituted isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous alkaloids (e.g., papaverine) and synthetic therapeutic agents. In drug development, distinguishing the biologically active 6,7-isomer from its regioisomers (e.g., 5,8-, 7,8-, or 6,8-substituted analogs) is critical for regulatory compliance and efficacy.

While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Infrared (IR) Spectroscopy—specifically the fingerprint region (1500–600 cm⁻¹)—offers a rapid, cost-effective, and non-destructive alternative for routine identification and quality control. This guide objectively compares IR spectroscopy’s performance against alternative analytical techniques and details the specific spectral signatures required to validate the 6,7-substitution pattern.

Technical Deep Dive: The Fingerprint Region

The "fingerprint region" (approx. 1500–600 cm⁻¹) contains a complex overlapping of bending and skeletal vibrations unique to a molecule’s specific atomic arrangement. For isoquinolines, this region is diagnostic for substitution patterns on the benzenoid ring (positions 5, 6, 7, 8).

The Diagnostic "Isolated Proton" Signature

In a 6,7-disubstituted isoquinoline, the substituents occupy positions 6 and 7. This leaves protons at positions 5 and 8 . Crucially, these protons are isolated (para to each other across the ring, with no adjacent protons).

  • Mechanism: The C-H out-of-plane (OOP) bending vibration is highly sensitive to the number of adjacent hydrogen atoms on the aromatic ring.

  • 6,7-Pattern (Isolated Hydrogens): Isolated aromatic protons typically absorb in the 860–900 cm⁻¹ range (often weak to medium intensity). They lack the strong coupling seen in ortho-hydrogens.

  • Contrast with 7,8-Pattern (Ortho Hydrogens): A 7,8-disubstituted isomer leaves protons at positions 5 and 6. These are adjacent (ortho). Ortho-disubstituted benzenes (and fused rings) display a characteristic strong absorption band in the 735–770 cm⁻¹ range.

Key Insight: The absence of a strong band near 750 cm⁻¹ and the presence of weaker bands near 860–900 cm⁻¹ is the primary IR indicator of the 6,7-substitution pattern (mimicking 1,2,4,5-tetrasubstituted benzene).

Characteristic Bands for 6,7-Dimethoxyisoquinoline (Papaverine)

For 6,7-dimethoxyisoquinolines (a common drug scaffold), the fingerprint region is further populated by C-O stretching vibrations.

Vibration ModeWavenumber (cm⁻¹)Diagnostic Value
C=N / C=C Ring Stretch 1602, 1512 Confirms isoquinoline aromatic core.
C-O-C Asym. Stretch ~1278 Indicates methoxy substituents.
C-O-C Sym. Stretch ~1026 Confirms methoxy ether linkage.
C-H OOP Bending 800–900 Critical: Indicates isolated protons (Pos. 5, 8).

Comparative Analysis: IR vs. Alternatives

The following table compares IR spectroscopy with NMR and Mass Spectrometry for the specific task of identifying isoquinoline regioisomers.

FeatureIR Spectroscopy (Fingerprint) 1H NMR Spectroscopy Mass Spectrometry (MS)
Primary Mechanism Vibrational modes (Dipole change)Nuclear spin interactions (Coupling)Mass-to-charge ratio (Fragmentation)
Regioisomer Specificity Moderate to High. Relies on reference library matching or distinct OOP bands.Very High. Coupling constants (

) definitively prove neighbor relationships (e.g.,

vs

).
Low to Moderate. Isomers often have identical masses; requires complex MS/MS fragmentation analysis.
Throughput High. (Seconds per sample via ATR).Low. (Minutes to hours for acquisition/analysis).High. (Coupled with LC).
Sample State Solid or Liquid (Non-destructive).Solution (Deuterated solvent required).[1]Solution (Destructive).
Cost per Analysis $ (Low consumables).

$
(Solvents, instrument time).

(Solvents, columns).
Best Use Case QC / Batch Release. Confirming identity against a standard.R&D / Elucidation. Determining structure of a new unknown.Trace Analysis. Quantifying low-level impurities.

Experimental Protocol: High-Fidelity IR Acquisition

To reliably resolve the weak OOP bending modes in the fingerprint region, the following protocol is recommended.

Sample Preparation
  • Method A: ATR (Attenuated Total Reflectance):

    • Preferred for: Rapid QC of solid powders.

    • Crystal: Diamond or ZnSe.

    • Pressure: Apply high pressure to ensure intimate contact (critical for resolving weak fingerprint bands).

  • Method B: KBr Pellet (Transmission):

    • Preferred for: High-resolution archival spectra.

    • Ratio: 1–2 mg sample to 200 mg KBr (spectroscopic grade).

    • Process: Grind to fine powder, press at 8–10 tons for 2 minutes.

Instrument Parameters
  • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth out fine fingerprint details).

  • Scans: Minimum 32 scans (64 recommended to improve Signal-to-Noise ratio).

  • Range: 4000–400 cm⁻¹.

  • Baseline Correction: Essential for comparing relative intensities in the fingerprint region.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming a 6,7-disubstituted isoquinoline using IR data, with NMR as a validation step.

Isoquinoline_ID Start Unknown Isoquinoline Sample Acquire Acquire FT-IR Spectrum (4000-400 cm⁻¹) Start->Acquire CheckFunc Check Functional Region (1600-1500 cm⁻¹) Acquire->CheckFunc IsoCore Isoquinoline Core Confirmed? (Bands at ~1600, ~1510) CheckFunc->IsoCore IsoCore->Start No (Retest) AnalyzeFP Analyze Fingerprint Region (900-700 cm⁻¹) IsoCore->AnalyzeFP Yes CheckOrtho Strong Band at 735-770 cm⁻¹? AnalyzeFP->CheckOrtho ResultOrtho Likely Ortho-Disubstituted (e.g., 7,8-isomer) CheckOrtho->ResultOrtho Yes CheckIso Medium Bands at 860-900 cm⁻¹? CheckOrtho->CheckIso No ResultPara Likely Isolated Protons (6,7-Disubstituted) CheckIso->ResultPara Yes Validation Validate with 1H NMR (Check for para-coupling singlets) CheckIso->Validation Confirm ResultPara->Validation

Figure 1: Logical decision tree for distinguishing isoquinoline substitution patterns via IR spectroscopy.

References

  • NIST Mass Spectrometry Data Center. (2018). IR Spectrum of Papaverine Hydrochloride (Coblentz No. 5232). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). Infrared Spectra of Some Common Functional Groups: Aromatic Compounds. Retrieved from [Link]

  • Spectroscopy Online. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings.[2] Retrieved from [Link]

  • ResearchGate. (2019).[3] Analytical profiles of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline for identification. Retrieved from [Link]

Sources

Safety Operating Guide

6,7-Dibromoisoquinoline: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

6,7-Dibromoisoquinoline is a halogenated heteroaromatic scaffold frequently employed as an intermediate in the synthesis of isoquinoline-based alkaloids and pharmaceutical agents. Its structural integrity—specifically the bromine substituents at the 6 and 7 positions—renders it chemically stable but environmentally persistent.

The Critical Safety Directive: Unlike standard organic waste, this compound contains significant mass-percentage bromine. Improper disposal (e.g., mixing with non-halogenated solvents) complicates downstream incineration. When incinerated without specific scrubbers, brominated compounds release Hydrogen Bromide (HBr) and potentially brominated dioxins. Therefore, strict segregation into "Halogenated Waste" streams is mandatory.

Hazard Identification & Safety Profile

Before initiating disposal, the operator must validate the safety parameters. While this compound is often a solid, its handling generates dust that poses inhalation risks.

Table 1: GHS Safety Classification (Analogous to 7-Bromoisoquinoline)
ParameterClassificationH-CodeHazard Statement
Skin Corrosion/Irritation Category 2H315 Causes skin irritation.[1][2][3][4]
Eye Damage/Irritation Category 2AH319 Causes serious eye irritation.[2][4]
STOT - Single Exposure Category 3H335 May cause respiratory irritation.[2][4][5][6]
Environmental Hazard Acute/ChronicH401/411 Toxic to aquatic life (Class Assumption).

Note: Always verify the specific CAS (e.g., batch-specific isomer registry) on your container. If the specific 6,7-isomer SDS is unavailable, default to the most conservative handling protocols for brominated isoquinolines.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste Disposal (Pure Substance)

Use this protocol for expired solids, spill cleanup residues, or contaminated weighing paper.

  • Personal Protective Equipment (PPE):

    • Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-gloving recommended.

    • Respiratory: N95 mask or P100 respirator if handling open powders outside a fume hood.

    • Eyes: Chemical splash goggles.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.

  • Labeling:

    • Affix a hazardous waste tag immediately.

    • Mandatory Text: "Hazardous Waste - Solid - Toxic/Irritant."

    • Constituents: List "this compound" explicitly.

  • Segregation: Do NOT place in "General Trash" or biohazard bags.

Protocol B: Liquid Waste Disposal (Reaction Mixtures/Mother Liquors)

Use this protocol for reaction mixtures where the compound is dissolved in solvents (e.g., DCM, Chloroform, DMSO).

  • Solvent Compatibility Check:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Organic Waste carboy.

    • If dissolved in Acetone , Methanol , or Ethyl Acetate :

      • Small quantity (<50 mL): Can typically go into Halogenated Waste (the bromine content of the solute dictates the classification).

      • Large quantity: Consult your EHS officer. Generally, once a halogenated solute is added, the entire mixture is treated as Halogenated Waste.

  • Quenching (If Reactive Reagents Present):

    • Ensure no active strong oxidizers or reducing agents (e.g., n-BuLi, LAH) are present in the solution before bottling. Quench appropriately, neutralize to pH 6-8, then transfer.

  • The "No-Acid" Rule: Do not mix with strong acids in the waste container. Acidification of brominated solutions can evolve toxic vapors.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: this compound Waste StateCheck Determine Physical State Start->StateCheck IsSolid Solid (Powder/Crystals) StateCheck->IsSolid IsLiquid Liquid (Dissolved in Solvent) StateCheck->IsLiquid SolidContainer Container: Wide-mouth HDPE Jar IsSolid->SolidContainer SolidLabel Label: 'Solid Hazardous Waste' Constituent: this compound SolidContainer->SolidLabel FinalDisposal Final: High-Temp Incineration (Requires Acid Scrubbing) SolidLabel->FinalDisposal Pickup SolventCheck Check Primary Solvent IsLiquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (Acetone, EtOAc, DMSO) SolventCheck->NonHaloSolvent HaloWasteStream Stream: HALOGENATED ORGANIC WASTE (Do not mix with Oxidizers) HaloSolvent->HaloWasteStream NonHaloSolvent->HaloWasteStream Contaminated by Solute HaloWasteStream->FinalDisposal

Figure 1: Decision tree for segregating this compound waste. Note that liquid waste containing this compound defaults to the Halogenated stream regardless of the solvent base to prevent downstream contamination.

Emergency Procedures: Spills and Exposure

In the event of a laboratory spill, immediate action minimizes exposure.

  • Small Solid Spill (<10g):

    • Isolate: Inform nearby personnel.

    • Protect: Wear N95 mask and double gloves.

    • Clean: Gently cover with wet paper towels to prevent dust generation. Scoop up the wet towels and solid into a sealable bag. Place bag in Solid Hazardous Waste.

    • Decontaminate: Wipe surface with soap and water.

  • Exposure:

    • Eye Contact: Rinse immediately with water for 15 minutes.[6]

    • Skin Contact: Wash with soap and water.[2][5][6][7] Do not use ethanol (may increase absorption).

Scientific Rationale: Why Segregation Matters

The insistence on segregating this compound into Halogenated Waste is not bureaucratic; it is chemical.

  • Incineration Chemistry: When organic waste is burned, it converts to

    
     and 
    
    
    
    . However, organobromides like this compound decompose to release Hydrogen Bromide (
    
    
    ) gas.
  • Equipment Damage & Toxicity:

    
     is highly corrosive to incinerator linings and toxic if released.
    
  • The Solution: Halogenated waste streams are routed to specialized incinerators equipped with alkaline scrubbers that neutralize acid gases (

    
    ) before exhaust release.
    

References

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generators: Managing Your Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling 6,7-Dibromoisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

As researchers, we often treat structural analogs with a "generic" safety mindset. However, 6,7-Dibromoisoquinoline requires specific attention not just due to its isoquinoline core, but because of the dual bromine substitution which increases lipophilicity and potential bioavailability.

While standard Safety Data Sheets (SDS) often classify this as a Category 2 Irritant (Skin/Eye) and STOT SE 3 (Respiratory), my experience in the lab dictates treating this as a potential sensitizer . The fine crystalline nature of brominated isoquinolines leads to high electrostatic potential, making "particle jump" and inhalation a significant risk during weighing.

Core Hazard Classifications (GHS):

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10mg of substance.

Glove Selection Logic

Scientific Rationale: Standard 4-mil nitrile gloves provide adequate protection against the solid phase. However, once solubilized, the solvent dictates glove choice. Isoquinolines are often dissolved in Dichloromethane (DCM) or Chloroform for reactions. Nitrile fails rapidly (<5 mins) against chlorinated solvents.

PPE ComponentSpecificationRationale & Permeation Kinetics
Primary Gloves (Solid Handling) Nitrile (Minimum 5 mil) Excellent resistance to solid particulates; good contrast to visualize spills.
Secondary Gloves (Solubilized) Laminate (Silver Shield/4H) Required if handling solutions in DCM/Chloroform. Nitrile degrades instantly with these carriers.
Respiratory Protection N95 (min) or PAPR Only if outside Fume Hood. The solid is electrostatically active; dust masks are insufficient for fine particulates.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient due to the risk of fine dust migration behind the lens.
Body Protection Tyvek® Lab Coat (or Cotton) Synthetic blends can generate static, attracting the powder. 100% Cotton or anti-static Tyvek is preferred.

Operational Workflow: From Storage to Solution

This protocol is designed to minimize "transient exposure"—the moments between safe storage and closed reaction vessels.

Step 1: Engineering Controls Verification

Before opening the vial, verify Fume Hood face velocity is 100 fpm (0.5 m/s) . The sash must be at the working height.

Step 2: Anti-Static Weighing Protocol
  • The Problem: this compound powder often clings to spatulas and vial walls due to static.

  • The Fix: Use an ionizing bar or anti-static gun inside the hood before weighing.

  • Technique: Do not pour. Use a micro-spatula. If the powder adheres to the glove, change gloves immediately to prevent cross-contamination of door handles/keyboards.

Step 3: Solubilization
  • Add solvent to the powder, not powder to solvent, to prevent "puffing" of the solid into the hood air stream.

  • Critical: If using DCM, wear Laminate gloves under your Nitrile gloves (Double gloving).

Visualization: Safe Handling Workflow

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" checks often missed in routine work.

SafeHandling Start Start: Retrieve this compound HoodCheck Check Fume Hood (>100 fpm?) Start->HoodCheck Stop STOP: Maintenance Required HoodCheck->Stop No Weighing Weighing Phase (Use Ionizer/Anti-static) HoodCheck->Weighing Yes SolventChoice Select Solvent Weighing->SolventChoice Chlorinated Chlorinated (DCM/CHCl3) SolventChoice->Chlorinated NonChlor Non-Chlorinated (MeOH/DMF) SolventChoice->NonChlor GloveChange Action: Don Silver Shield Laminate Gloves Chlorinated->GloveChange StandardPPE Action: Standard Nitrile OK NonChlor->StandardPPE Reaction Proceed to Reaction GloveChange->Reaction StandardPPE->Reaction

Figure 1: Decision logic for PPE selection based on solvent compatibility during solubilization.

Emergency Response & Disposal

Spill Management (Solid)[4]
  • Evacuate the immediate area (3-meter radius).

  • Don PPE: Double nitrile gloves, goggles, N95 respirator.

  • Contain: Cover spill with a damp paper towel (water or mineral oil) to prevent dust aerosolization. Do not dry sweep.

  • Clean: Wipe up damp material. Clean surface with soap and water (isoquinolines are lipophilic; water alone is inefficient).

Waste Segregation

Proper disposal is critical to prevent downstream reactions in waste drums.

  • Solid Waste: Tag as "Hazardous Solid - Toxic/Irritant".

  • Liquid Waste:

    • If dissolved in DCM: Halogenated Organic Waste .

    • If dissolved in Acetone/Methanol: Non-Halogenated Organic Waste .

    • Note: The bromine atoms on the isoquinoline ring technically make the molecule halogenated, but waste streams are usually defined by the solvent volume. Best Practice: Always default to the Halogenated stream to prevent regulatory non-compliance.

References

  • PubChem. (n.d.). Compound Summary: Isoquinoline Derivatives. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved February 3, 2026, from [Link]

Sources

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